WNK-IN-11-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H21Cl2N5OS |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-[5-chloro-2-[2-(trideuteriomethylamino)-1,3-thiazol-4-yl]-4-pyridinyl]methanone |
InChI |
InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26)/i1D3 |
InChI Key |
MVXAYIXYYOVALX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl |
Canonical SMILES |
CNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Delving into the Allosteric Inhibition of WNK Kinases: A Technical Guide to WNK-IN-11-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of allosteric inhibition of With-No-Lysine (WNK) kinases by WNK-IN-11-d3, a potent and selective deuterated inhibitor. WNK kinases are a family of serine/threonine kinases that play a crucial role in regulating ion homeostasis and blood pressure, making them attractive therapeutic targets for hypertension and other related disorders.[1][2][3] this compound, an orally active compound, represents a significant advancement in the development of selective WNK inhibitors.[4]
The WNK Signaling Pathway: A Brief Overview
The WNK signaling cascade is a key regulator of ion transport in the kidney and other tissues. WNK kinases, of which there are four isoforms (WNK1, WNK2, WNK3, and WNK4), act as upstream regulators of the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases.[5][6] Upon activation, WNK kinases phosphorylate and activate SPAK and OSR1, which in turn phosphorylate and modulate the activity of various ion co-transporters, including the Na-K-2Cl co-transporter (NKCC) and the Na-Cl co-transporter (NCC).[5][6] This intricate signaling network plays a vital role in maintaining cellular volume and electrolyte balance.
The Allosteric Advantage: Why Target a Non-Conserved Site?
Traditional kinase inhibitors often target the highly conserved ATP-binding pocket. This can lead to off-target effects and a lack of selectivity between different kinase isoforms. Allosteric inhibitors, such as this compound, offer a compelling alternative by binding to a less conserved site on the kinase, known as an allosteric site.[7] This approach can achieve greater selectivity and may be more effective in the presence of high intracellular ATP concentrations.[7] The discovery of allosteric WNK inhibitors was facilitated by high-throughput screening campaigns conducted at high ATP concentrations, a strategy designed to identify compounds that do not compete with ATP for binding.[7]
Mechanism of Allosteric Inhibition by this compound
This compound exerts its inhibitory effect through a sophisticated allosteric mechanism that induces a non-functional conformation of the WNK kinase. While the precise binding site of this compound on WNK1 has not been definitively elucidated in the available literature, insights can be drawn from the crystal structure of WNK1 in complex with a similar allosteric inhibitor (PDB: 5WE8). This structure reveals a binding pocket distinct from the ATP-binding site.
Binding of the allosteric inhibitor to this pocket triggers a cascade of conformational changes within the kinase domain. A key event in this process is the outward movement of the αC-helix, a critical regulatory element in many kinases. This displacement disrupts a crucial salt bridge between two conserved residues, Glu268 and R348, which is essential for maintaining the active conformation of the kinase. The disruption of this salt bridge renders the kinase domain inactive. This inactive state is further characterized by an open catalytic cleft between the N- and C-lobes of the kinase domain.
Quantitative Data on WNK-IN-11
WNK-IN-11 demonstrates high potency and selectivity for WNK1. The deuterated form, this compound, was developed to improve pharmacokinetic properties.
| Parameter | WNK1 | WNK2 | WNK4 | Cellular OSR1 Phosphorylation | Reference |
| IC50 | 4 nM | 228 nM | ~4000 nM | <2 µM | [8][9][10] |
| Selectivity vs WNK1 | - | 57-fold | ~1000-fold | - | [8][9] |
Experimental Protocols
The characterization of this compound and other WNK inhibitors relies on a suite of biochemical and cellular assays. Below are outlines of key experimental methodologies.
LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the binding affinity of inhibitors to WNK kinases.
Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. A europium-labeled antibody binds to the kinase, and when the tracer is also bound, FRET occurs. Inhibitor binding disrupts this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: Prepare assay buffer, europium-labeled anti-tag antibody, fluorescent tracer, and the WNK kinase.
-
Compound Plating: Serially dilute the test compound (e.g., this compound) in an appropriate solvent and add to the assay plate.
-
Kinase/Antibody Addition: Add a pre-mixed solution of the WNK kinase and the europium-labeled antibody to the wells containing the test compound.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals and plot the results against the inhibitor concentration to determine the IC50 value.
Microfluidic Mobility Shift Assay (MMSA)
MMSA is a sensitive method to measure kinase activity by detecting the phosphorylation of a substrate peptide.
Principle: A fluorescently labeled peptide substrate is incubated with the kinase and ATP. The phosphorylated product has a different charge and/or size compared to the unphosphorylated substrate, leading to a change in its electrophoretic mobility. This mobility shift is detected and quantified.
Methodology:
-
Reaction Setup: In a microplate, combine the WNK kinase, a fluorescently labeled substrate peptide (e.g., a fragment of OSR1), ATP, and the test inhibitor in a reaction buffer.
-
Incubation: Incubate the reaction mixture at an optimal temperature to allow for enzymatic phosphorylation.
-
Sample Analysis: The reaction mixture is introduced into a microfluidic chip. An electric field is applied, separating the phosphorylated product from the unphosphorylated substrate based on their different electrophoretic mobilities.
-
Detection: The separated fluorescent substrate and product are detected as they pass a detector.
-
Data Analysis: The extent of phosphorylation is determined by quantifying the peak areas of the substrate and product. Inhibition is calculated by comparing the phosphorylation in the presence of the inhibitor to a control reaction.
Cellular OSR1 Phosphorylation Assay
This assay assesses the ability of a WNK inhibitor to block the WNK signaling pathway within a cellular context.
Principle: Cells are treated with the WNK inhibitor, and the phosphorylation status of OSR1, a direct downstream target of WNK kinases, is measured, typically by immunoblotting.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 or a kidney cell line) and treat with various concentrations of the WNK inhibitor for a specified period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Immunoblotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated OSR1 (p-OSR1).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensity for p-OSR1 and normalize it to a loading control (e.g., total OSR1 or a housekeeping protein like GAPDH). Plot the normalized p-OSR1 levels against the inhibitor concentration to determine the cellular IC50.
Conclusion
This compound is a highly potent and selective allosteric inhibitor of WNK kinases with a well-defined mechanism of action that involves inducing a non-functional conformational state. Its favorable selectivity profile, attributed to its binding at a non-conserved allosteric site, makes it a valuable tool for studying WNK biology and a promising candidate for the development of novel antihypertensive therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other WNK inhibitors.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. med.upenn.edu [med.upenn.edu]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Water and chloride as allosteric inhibitors in WNK kinase osmosensing [elifesciences.org]
- 6. Microfluidic Mobility Shift Assay for Real-Time Analysis of Peptide N-Palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. WNK Kinase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. WNK-IN-11 | Serine/threonin kinase | TargetMol [targetmol.com]
The Role of Deuteration in Enhancing the Pharmacokinetic Profile of WNK-IN-11: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of WNK-IN-11, a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases, and its deuterated analog, WNK-IN-11-d3. The strategic incorporation of deuterium in this compound significantly improves its pharmacokinetic properties, offering a compelling case study in the application of the kinetic isotope effect in drug development. This document details the underlying science, presents comparative quantitative data, outlines experimental methodologies, and visualizes key pathways and processes.
Introduction to WNK Kinases and their Inhibition
With-No-Lysine (WNK) kinases are a family of serine-threonine kinases that play a pivotal role in regulating ion homeostasis and blood pressure.[1][2][3] The WNK signaling pathway, a critical regulator of electrolyte balance in the kidneys, involves the phosphorylation and activation of downstream kinases SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1).[1][2][3] These, in turn, phosphorylate and modulate the activity of ion cotransporters such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC).[1][3] Dysregulation of the WNK pathway is implicated in familial hyperkalemic hypertension (Gordon's syndrome), making WNK kinases a promising therapeutic target for hypertension and other cardiovascular diseases.[1][3]
WNK-IN-11 is a potent, selective, and orally active allosteric inhibitor of WNK kinases, demonstrating an IC50 of 4 nM for WNK1.[4][5][6] Its allosteric mechanism of action, binding outside the highly conserved ATP-binding pocket, contributes to its high selectivity.[6][7]
The Scientific Rationale for Deuteration: The Kinetic Isotope Effect
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as hydrogen. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The cleavage of a C-H bond is often a rate-limiting step in the metabolism of drugs by cytochrome P450 (CYP450) enzymes.[2][8] By replacing hydrogen with deuterium at a site of metabolic oxidation, the rate of this metabolic process can be significantly reduced. This phenomenon is known as the kinetic isotope effect.[2][8] Slower metabolism can lead to a more favorable pharmacokinetic profile, including reduced clearance, longer half-life, and increased overall drug exposure (bioavailability).[8][9]
In the case of this compound, deuterium atoms are strategically placed on the methyl group attached to the amino-thiazole ring. This specific site of deuteration is intended to hinder oxidative metabolism by CYP450 enzymes.
Comparative Quantitative Data: WNK-IN-11 vs. This compound
The strategic deuteration of WNK-IN-11 results in a markedly improved pharmacokinetic profile in preclinical studies. The following tables summarize the available quantitative data for both compounds.
Table 1: In Vitro Potency and Selectivity of WNK-IN-11
| Target | IC50 (nM) | Selectivity vs. WNK1 |
| WNK1 | 4 | - |
| WNK2 | - | 57-fold |
| WNK4 | - | ~1000-fold |
Data sourced from Axon Medchem.[10]
Table 2: Comparative Pharmacokinetics of WNK-IN-11 and this compound in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Key Pharmacokinetic Improvements of this compound |
| WNK-IN-11 | 1.5 | - |
| This compound | 1.5 | Lower clearance, 2-fold improvement in oral bioavailability.[1] |
Further detailed numerical pharmacokinetic parameters (e.g., AUC, t1/2, CL) from direct comparative studies are pending public release from the primary research publication.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize and compare WNK-IN-11 and this compound.
In Vitro WNK1 Kinase Inhibition Assay (Mobility Shift Assay)
This assay quantifies the inhibitory activity of compounds against WNK1 kinase.
Materials:
-
GST-WNK1(1-491) (recombinant human)
-
Fluorescein-labeled OSR1 peptide substrate
-
ATP
-
Reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10% glycerol, pH 7.5)
-
Test compounds (WNK-IN-11 or this compound) dissolved in DMSO
-
Microfluidic mobility shift assay platform (e.g., Caliper Life Sciences)
Procedure:
-
Prepare a reaction mixture containing the WNK1 enzyme and the OSR1 peptide substrate in the reaction buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a specified time.
-
Stop the reaction.
-
Analyze the reaction mixture using the microfluidic mobility shift assay platform, which separates the phosphorylated and unphosphorylated substrate based on their different electrophoretic mobilities.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Cellular OSR1 Phosphorylation Assay
This assay assesses the ability of the inhibitor to block the WNK-mediated phosphorylation of its downstream target OSR1 in a cellular context.
Materials:
-
HEK293 cells
-
Expression vectors for tagged WNK1 and OSR1
-
Cell lysis buffer
-
Antibodies: anti-tag antibody for immunoprecipitation, anti-phospho-OSR1 antibody, and anti-total OSR1 antibody
-
Protein A/G beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Co-transfect HEK293 cells with expression vectors for WNK1 and OSR1.
-
Treat the cells with various concentrations of WNK-IN-11 or this compound for a specified duration.
-
Lyse the cells and immunoprecipitate OSR1 using an anti-tag antibody conjugated to protein A/G beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Elute the proteins and separate them by SDS-PAGE.
-
Perform Western blotting using anti-phospho-OSR1 and anti-total OSR1 antibodies to determine the extent of OSR1 phosphorylation relative to the total amount of OSR1 protein.
In Vivo Hypertension Model (Spontaneously Hypertensive Rats - SHR)
This model is used to evaluate the antihypertensive efficacy of the compounds in vivo.
Animals:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
Procedure:
-
Acclimatization: House the rats in a controlled environment with a regular light-dark cycle and access to food and water ad libitum for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Acclimatize the rats to the blood pressure measurement procedure (e.g., tail-cuff plethysmography) for several days to minimize stress-induced variations. Record baseline systolic blood pressure.
-
Compound Administration: Administer this compound orally (e.g., by gavage) at various doses (e.g., 10, 30, and 100 mg/kg).[1] A vehicle control group should also be included.
-
Blood Pressure Monitoring: Measure systolic blood pressure at multiple time points after compound administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood samples at various time points to determine the plasma concentration of the compound and correlate it with the observed changes in blood pressure.
-
Urine and Electrolyte Analysis: Collect urine to measure volume and electrolyte (Na+, K+) excretion to assess the diuretic and natriuretic effects of the compound.[1]
In Vitro Metabolism Assay (Human Liver Microsomes)
This assay is used to investigate the metabolic stability of the compounds and identify the potential involvement of CYP450 enzymes.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Test compounds (WNK-IN-11 and this compound)
-
Control compounds with known metabolic profiles
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubate the test compounds with human liver microsomes in the incubation buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C, taking aliquots at various time points.
-
Quench the reaction in the aliquots (e.g., by adding a cold organic solvent).
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the rate of metabolism and the in vitro half-life.
-
To identify the specific CYP450 isozymes involved, the assay can be repeated in the presence of specific chemical inhibitors for different CYP isozymes or by using recombinant human CYP enzymes. Based on the metabolism of other drugs containing a thiazole ring, CYP3A4 is a likely candidate for the metabolism of WNK-IN-11.[11]
Visualizations of Key Pathways and Concepts
WNK Signaling Pathway
Caption: The WNK signaling pathway and the inhibitory action of this compound.
The Kinetic Isotope Effect in WNK-IN-11 Metabolism
Caption: Deuteration slows metabolism via the kinetic isotope effect.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Conclusion
The strategic deuteration of WNK-IN-11 to create this compound represents a successful application of the kinetic isotope effect to improve the pharmacokinetic properties of a promising therapeutic candidate. By slowing the rate of metabolic degradation, deuteration leads to lower clearance and enhanced oral bioavailability, which can translate to improved efficacy and potentially a more convenient dosing regimen in a clinical setting. The data presented in this guide underscore the value of this approach in drug discovery and development. Further investigation into the specific cytochrome P450 isozymes responsible for the metabolism of WNK-IN-11 will provide a more complete understanding of the metabolic advantages conferred by deuteration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Oral Treatment of Spontaneously Hypertensive Rats with Captopril-Surface Functionalized Furosemide-Loaded Multi-Wall Lipid-Core Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.org]
- 7. DSpace [bradscholars.brad.ac.uk]
- 8. xenotech.com [xenotech.com]
- 9. cytokinetics.com [cytokinetics.com]
- 10. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
WNK-IN-11-d3: A Technical Guide to a Novel Allosteric WNK Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion homeostasis and blood pressure. Their dysregulation has been implicated in hypertension and other cardiovascular diseases, making them a compelling target for therapeutic intervention. WNK-IN-11-d3 is a potent and selective, orally active, deuterated allosteric inhibitor of WNK kinases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.
Compound Profile: this compound
This compound is the deuterated form of WNK-IN-11, an allosteric inhibitor of WNK kinases with high potency and selectivity. The incorporation of deuterium can offer advantages in terms of metabolic stability and pharmacokinetic properties.
| Property | Value | Reference |
| CAS Number | 2123483-49-6 | [1] |
| Molecular Formula | C21H18D3Cl2N5OS | [1] |
| Molecular Weight | 465.41 g/mol | [1] |
| Target(s) | WNK1, WNK2, WNK3, WNK4 | [2] |
| IC50 (WNK1) | 4 nM | [3] |
The WNK Kinase Signaling Pathway
WNK kinases are key upstream regulators of the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive 1) kinases. Once activated by WNKs, SPAK and OSR1 phosphorylate and regulate the activity of various ion cotransporters, most notably the sodium-potassium-chloride cotransporter (NKCC1/2) and the sodium-chloride cotransporter (NCC). This signaling cascade is pivotal in modulating ion flux across cell membranes, thereby influencing cell volume, blood pressure, and neuronal function.
Below is a diagram illustrating the core WNK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other WNK inhibitors.
In Vitro OSR1 Phosphorylation Assay
This assay is designed to measure the inhibitory activity of compounds on the phosphorylation of OSR1 by WNK kinases.
Workflow:
Detailed Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant WNK1 kinase and a kinase-inactive mutant of OSR1 (e.g., D164A) as the substrate in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[4]
-
Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding [γ-³²P]ATP. Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the proteins by SDS-PAGE. Visualize the phosphorylated OSR1 using autoradiography.
-
Quantification: Quantify the band intensity to determine the extent of OSR1 phosphorylation at each inhibitor concentration. Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular NKCC1 Activity Assay (Rubidium Uptake)
This assay measures the activity of the NKCC1 cotransporter in a cellular context by quantifying the uptake of rubidium (Rb⁺), a potassium analog.
Workflow:
Detailed Protocol:
-
Cell Culture: Plate cells endogenously or exogenously expressing NKCC1 (e.g., HEK293 cells) in a 96-well plate and grow to confluency.[5]
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control.
-
Stimulation: To activate the WNK-SPAK/OSR1-NKCC1 pathway, stimulate the cells with a hypotonic low-chloride buffer.[4]
-
Rubidium Uptake: Add a buffer containing non-radioactive rubidium chloride and incubate for a short period (e.g., 5-15 minutes) to allow for Rb⁺ uptake.
-
Cell Lysis and Measurement: Wash the cells to remove extracellular Rb⁺, then lyse the cells. Measure the intracellular Rb⁺ concentration using a suitable method such as atomic absorption spectroscopy.[5]
-
Data Analysis: Normalize the Rb⁺ uptake to the total protein concentration in each well. Calculate the percentage of inhibition of Rb⁺ uptake for each concentration of this compound and determine the EC50 value.
In Vivo Evaluation in Rodent Hypertension Models
The efficacy of this compound in lowering blood pressure can be assessed in rodent models of hypertension.
Experimental Design:
-
Animal Model: Spontaneously hypertensive rats (SHR) or other suitable models.
-
Compound Administration: Administer this compound orally (p.o.) at various doses (e.g., a single dose of 30 mg/kg as reported for a similar compound).[6]
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at multiple time points post-administration using telemetry or tail-cuff methods.
-
Pharmacokinetic Analysis: Collect blood samples at different time points to determine the plasma concentration of this compound and its pharmacokinetic parameters.
Conclusion
This compound represents a valuable tool for the investigation of WNK kinase biology and its role in physiology and disease. Its high potency, selectivity, and oral bioavailability make it a promising lead compound for the development of novel antihypertensive therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore the therapeutic potential of this compound and other WNK kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. EP3777857A1 - Targeting wnk1 in blood cancers - Google Patents [patents.google.com]
An In-depth Technical Guide to the Allosteric Binding Site of WNK-IN-11-d3 on WNK1 Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of WNK-IN-11-d3, a potent and selective allosteric inhibitor of With-No-Lysine (WNK) 1 kinase. This document details the specific binding site, quantitative affinity data, and the experimental protocols used to characterize this interaction, providing a valuable resource for researchers in the fields of kinase biology, hypertension, and cancer research.
Introduction to WNK1 Kinase and the Inhibitor this compound
With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion homeostasis, blood pressure, and cell volume.[1] The WNK1 isoform, in particular, is a key upstream regulator of the SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/oxidative stress-responsive 1) signaling pathway, which in turn modulates the activity of various ion co-transporters, including the Na-K-Cl co-transporter 1 (NKCC1).[1] Dysregulation of the WNK1 pathway has been implicated in hypertension and certain types of cancer, making it an attractive therapeutic target.[1]
This compound is the deuterated form of WNK-IN-11, a potent and selective small molecule inhibitor of WNK1.[2] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound binds to an allosteric site, offering the potential for greater selectivity and a distinct mechanism of action.[2]
The Allosteric Binding Site of this compound on WNK1
The precise binding site of this compound on WNK1 has been elucidated through structural studies of a closely related allosteric inhibitor, WNK476. Co-crystallization of WNK476 with the WNK1 kinase domain (PDB ID: 5TF9) revealed a novel allosteric pocket distinct from the ATP-binding site. This pocket is formed by the interface of the αC-helix, the activation loop, and the glycine-rich loop.
Molecular dynamics simulations and structural analysis have identified key hydrophobic residues within this pocket that are critical for the binding and specificity of this class of inhibitors. These residues in WNK1 are:
-
Leu272
-
Val281
-
Phe283
-
Leu369
These residues form a hydrophobic environment that accommodates the inhibitor, and the less conserved nature of this allosteric site across the broader kinome is believed to contribute to the high selectivity of this compound for WNK kinases.
Quantitative Binding Data
WNK-IN-11 exhibits high potency and selectivity for WNK1 over other WNK isoforms and the broader human kinome. The following table summarizes the available quantitative data for WNK-IN-11.
| Kinase Isoform | IC50 (nM) | Selectivity vs. WNK1 |
| WNK1 | 4[2] | - |
| WNK2 | ~228 | ~57-fold[3] |
| WNK3 | Not explicitly reported, but high selectivity for WNK1 is noted. | - |
| WNK4 | ~4000 | ~1000-fold[3] |
Table 1: Inhibitory potency (IC50) of WNK-IN-11 against WNK kinase isoforms.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the WNK1 signaling pathway and a general workflow for the discovery and characterization of allosteric WNK1 inhibitors.
Caption: WNK1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Allosteric WNK1 Inhibitor Discovery.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the binding and functional effects of this compound are provided below.
WNK1 Kinase Inhibition Assay (ADP-Glo™)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against WNK1 kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human WNK1 enzyme
-
WNK1 substrate (e.g., OSR1 peptide)
-
This compound (in DMSO)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO control.
-
Add 5 µL of a solution containing the WNK1 enzyme and its substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Direct Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a general method for confirming the direct binding of this compound to WNK1 and determining its binding affinity using a TR-FRET-based assay, such as the LanthaScreen™ Eu Kinase Binding Assay.
Materials:
-
Tagged recombinant WNK1 (e.g., GST- or His-tagged)
-
Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
Fluorescently labeled kinase tracer (binds to the allosteric site)
-
This compound (in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well black assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then in assay buffer.
-
Assay Setup:
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO control.
-
Add 5 µL of a solution containing the tagged WNK1 enzyme and the europium-labeled anti-tag antibody in assay buffer.
-
Add 5 µL of the fluorescently labeled kinase tracer in assay buffer. The final assay volume is 15 µL.
-
-
Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.
-
Data Acquisition: Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.
-
Data Analysis: Calculate the emission ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 or Ki value.
Cellular Functional Assay (Rubidium Uptake Assay for NKCC1 Activity)
This protocol describes a method to assess the functional consequence of WNK1 inhibition by this compound by measuring the activity of the downstream target NKCC1 in a cellular context. The assay measures the influx of rubidium (a potassium surrogate) through NKCC1.
Materials:
-
HT-29 or other suitable cells expressing NKCC1
-
Cell culture medium and reagents
-
This compound (in DMSO)
-
Bumetanide (positive control NKCC1 inhibitor)
-
Chloride-free buffer
-
Rubidium uptake buffer (containing RbCl)
-
Wash buffer
-
Cell lysis buffer
-
Atomic Absorption Spectrometer or equivalent instrument for rubidium detection
Procedure:
-
Cell Culture and Plating: Culture HT-29 cells to confluency in 96-well plates.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound, bumetanide, or DMSO vehicle control in serum-free medium for a specified time (e.g., 1-2 hours).
-
Ion Depletion (Optional, to stimulate NKCC1): Wash the cells with a chloride-free buffer to activate NKCC1.
-
Rubidium Uptake: Remove the pre-incubation medium and add the rubidium uptake buffer containing a fixed concentration of RbCl. Incubate for a short period (e.g., 10-15 minutes) to allow for rubidium influx.
-
Wash: Aspirate the uptake buffer and rapidly wash the cells multiple times with ice-cold wash buffer to remove extracellular rubidium.
-
Cell Lysis: Lyse the cells with lysis buffer to release the intracellular rubidium.
-
Rubidium Quantification: Determine the intracellular rubidium concentration in the cell lysates using an atomic absorption spectrometer.
-
Data Analysis: Normalize the rubidium uptake to the total protein concentration in each well. Plot the normalized rubidium uptake against the inhibitor concentration to determine the IC50 for the inhibition of NKCC1-mediated ion flux.
Conclusion
This compound is a highly potent and selective allosteric inhibitor of WNK1 kinase. Its unique binding mode to a less conserved pocket on the enzyme provides a significant advantage in terms of selectivity over other kinases. The detailed understanding of its binding site, coupled with robust quantitative data and well-defined experimental protocols, establishes this compound as a valuable tool for probing WNK1 biology and as a promising starting point for the development of novel therapeutics for hypertension and other WNK1-driven diseases.
References
The Impact of Deuteration on the Metabolic Stability of WNK Kinase Inhibitors: A Technical Guide to WNK-IN-11 vs. WNK-IN-11-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the comparative metabolic stability of the With-No-Lysine (WNK) kinase inhibitor, WNK-IN-11, and its deuterated analog, WNK-IN-11-d3. Through a comprehensive review of available data, this document provides a detailed analysis of the quantitative improvements in metabolic stability afforded by deuterium substitution, alongside the experimental protocols utilized for these assessments. This guide is intended to serve as a valuable resource for researchers in the fields of kinase inhibitor development, drug metabolism, and pharmacokinetics.
Introduction: The Role of Deuteration in Drug Discovery
In the pursuit of novel therapeutics, optimizing the metabolic stability of lead compounds is a critical step in the drug development pipeline. Poor metabolic stability can lead to rapid clearance from the body, resulting in low drug exposure and diminished efficacy. One strategy to mitigate this is selective deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium. This modification can slow the rate of metabolic reactions, particularly those involving cytochrome P450 (CYP) enzymes, leading to an improved pharmacokinetic profile. This guide focuses on a case study of this principle: the comparison of WNK-IN-11 and its deuterated form, this compound.
WNK kinases are a family of serine-threonine kinases that play a crucial role in regulating ion homeostasis and blood pressure. Inhibitors of WNK kinases, such as WNK-IN-11, are being investigated as potential treatments for hypertension. This compound was synthesized to enhance the metabolic stability of the parent compound, with the goal of improving its therapeutic potential.
Comparative Metabolic Stability: Quantitative Data
The metabolic stability of WNK-IN-11 and this compound has been evaluated in both in vitro and in vivo systems. The data clearly demonstrates the significant impact of deuteration on the pharmacokinetic properties of the molecule.
In Vitro Metabolic Stability in Rat Liver Microsomes
Microsomal stability assays are a standard in vitro method to assess the intrinsic clearance of a compound by liver enzymes. The following table summarizes the key findings from a comparative study of WNK-IN-11 and this compound in rat liver microsomes.
| Compound | t1/2 (min) | CLint (µL/min/mg protein) |
| WNK-IN-11 | 11 | 63 |
| This compound | 25 | 28 |
Table 1: In vitro metabolic stability of WNK-IN-11 and this compound in rat liver microsomes.
In Vivo Pharmacokinetics in Rats
To assess the real-world impact of the improved in vitro stability, pharmacokinetic studies were conducted in rats. The data from these studies further underscore the benefits of deuteration.
| Compound | Clearance (mL/min/kg) | Oral Bioavailability (%) |
| WNK-IN-11 | 48 | 15 |
| This compound | 24 | 30 |
Table 2: In vivo pharmacokinetic parameters of WNK-IN-11 and this compound in rats following intravenous and oral administration.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of WNK-IN-11 and this compound in rat liver microsomes.
Materials:
-
WNK-IN-11 and this compound
-
Pooled rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Protocol:
-
Prepare a stock solution of the test compound (WNK-IN-11 or this compound) in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining the rat liver microsomes and phosphate buffer in a microcentrifuge tube.
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the incubation mixture.
-
Incubate the reaction at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound over time.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the in vivo clearance and oral bioavailability of WNK-IN-11 and this compound in rats.
Materials:
-
WNK-IN-11 and this compound
-
Male Sprague-Dawley rats
-
Vehicle for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Fast the rats overnight before dosing.
-
For intravenous administration, administer a single bolus dose of the test compound dissolved in a suitable vehicle into the tail vein.
-
For oral administration, administer a single dose of the test compound suspended or dissolved in a suitable vehicle via oral gavage.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.
-
Process the blood samples to obtain plasma by centrifugation.
-
Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters, including clearance and oral bioavailability, using appropriate software.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the WNK signaling pathway and the experimental workflow for the in vitro metabolic stability assay are provided below.
WNK Signaling Pathway
In Vitro Metabolic Stability Assay Workflow
Conclusion
The strategic deuteration of WNK-IN-11 to create this compound resulted in a marked improvement in metabolic stability. This is evidenced by a more than two-fold increase in the in vitro half-life in rat liver microsomes and a corresponding 50% reduction in intrinsic clearance. These in vitro findings translated to a significant enhancement of the in vivo pharmacokinetic profile in rats, with clearance being halved and oral bioavailability doubling. This case study provides a compelling example of how deuterium substitution can be a powerful tool for medicinal chemists to overcome metabolic liabilities and enhance the drug-like properties of promising therapeutic candidates. The provided experimental protocols and diagrams offer a practical guide for researchers working on similar drug discovery projects.
In Vitro Potency and IC50 of WNK-IN-11-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency and IC50 of WNK-IN-11-d3, a deuterated analog of the potent and selective WNK (With-No-Lysine) kinase inhibitor, WNK-IN-11. This document details the inhibitory activity of the compound, the experimental methodologies for its characterization, and the relevant signaling pathways.
Core Data Presentation: In Vitro Potency of WNK-IN-11
This compound is a deuterated version of WNK-IN-11, and as such, its in vitro potency is expected to be comparable to the parent compound. WNK-IN-11 is a potent, selective, and orally active allosteric inhibitor of WNK kinases.[1] It functions through an ATP-noncompetitive mechanism of inhibition.[2] The inhibitory activity of WNK-IN-11 has been characterized against several WNK kinase isoforms, demonstrating significant selectivity.
| Kinase Target | IC50 (nM) | Selectivity vs. WNK1 | Reference |
| WNK1 | 4 | - | [1][2] |
| WNK2 | 228 | 57-fold | [3] |
| WNK4 | >3900 | ~1000-fold | [3] |
WNK Signaling Pathway
WNK kinases are key regulators of ion homeostasis and blood pressure.[4] They are serine/threonine kinases that phosphorylate and activate the downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline-alanine-rich kinase).[5][6] Activated OSR1/SPAK, in turn, phosphorylate and regulate the activity of ion cotransporters such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[5][6] This signaling cascade plays a crucial role in controlling cellular ion transport and maintaining blood pressure.
Experimental Protocols
The in vitro potency (IC50) of WNK inhibitors like this compound can be determined using various biochemical assays. The two primary methods detailed here are the ADP-Glo™ Kinase Assay and the Microfluidic Mobility Shift Assay.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
WNK kinase (e.g., recombinant human WNK1)
-
Kinase substrate (e.g., OSR1 peptide)
-
This compound (or WNK-IN-11)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[7]
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the WNK kinase and the OSR1 peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Determination: The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Microfluidic Mobility Shift Assay
This assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by separating them based on their electrophoretic mobility in a microfluidic chip.
Materials:
-
WNK kinase (e.g., recombinant human WNK1)
-
Fluorescently labeled substrate peptide (e.g., FAM-labeled OSR1 peptide)
-
This compound (or WNK-IN-11)
-
ATP
-
Reaction Buffer (e.g., 20 mM HEPES-Na pH 7.5, 1 mM MnCl₂, 0.01% Tween 20, 2 mM DTT)[6]
-
Stop Buffer (e.g., 100 mM HEPES-Na pH 7.5, 0.015% Brij-35, 20 mM EDTA, 5% DMSO)
-
Microfluidic chip-based electrophoresis platform (e.g., Caliper LabChip)
Procedure:
-
Compound and Enzyme Pre-incubation:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, pre-incubate the WNK kinase with the diluted inhibitor or vehicle for a specified time (e.g., 60 minutes) in the reaction buffer.[3]
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of the fluorescently labeled substrate peptide and ATP to each well.
-
Incubate the plate at room temperature for a set period (e.g., 3 hours).[6]
-
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Electrophoretic Separation:
-
Place the 384-well plate into the microfluidic electrophoresis instrument.
-
The instrument aspirates samples from each well onto a microfluidic chip.
-
An electric field is applied, separating the phosphorylated product from the non-phosphorylated substrate based on their charge-to-mass ratio.
-
-
Data Acquisition: The fluorescence of the substrate and product peaks is detected and quantified. The percent conversion is calculated as the ratio of the product peak height to the sum of the substrate and product peak heights.
-
IC50 Determination: The percent inhibition is calculated based on the percent conversion in the presence of the inhibitor relative to controls. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]
- 2. WNK-IN-11 | Serine/threonin kinase | TargetMol [targetmol.com]
- 3. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. promega.com [promega.com]
WNK-IN-11-d3: A Technical Guide to its Selectivity for WNK1 Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of WNK-IN-11-d3, a deuterated analog of the potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases. The focus of this document is to present the quantitative data regarding its inhibitory activity against WNK1 in comparison to other WNK isoforms, detail the experimental methodologies for assessing this selectivity, and provide a visual representation of the relevant signaling pathway and experimental workflow.
Quantitative Selectivity Profile of WNK-IN-11
WNK-IN-11 is a highly potent inhibitor of WNK1, exhibiting an IC50 value in the low nanomolar range.[1][2][3] Its selectivity has been characterized against other members of the WNK family, demonstrating a clear preference for WNK1. The deuterated form, this compound, is expected to have a similar in vitro inhibitory profile to WNK-IN-11, with the deuterium labeling primarily aimed at modifying its pharmacokinetic properties.
| Kinase Isoform | IC50 (nM) | Selectivity vs. WNK1 (Fold) |
| WNK1 | 4 | 1 |
| WNK2 | 228 | 57 |
| WNK3 | Data Not Available | - |
| WNK4 | 4000 | 1000 |
Table 1: Inhibitory potency (IC50) of WNK-IN-11 against WNK kinase isoforms. The IC50 values for WNK2 and WNK4 are calculated based on the reported 57-fold and 1000-fold selectivity relative to WNK1, respectively.[4]
WNK Signaling Pathway
WNK kinases are crucial regulators of ion homeostasis and blood pressure. They act upstream of the SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases. WNKs phosphorylate and activate SPAK and OSR1, which in turn phosphorylate and regulate the activity of various ion co-transporters, such as the Na-K-Cl co-transporter (NKCC) and the Na-Cl co-transporter (NCC). This signaling cascade plays a vital role in modulating electrolyte balance in the kidney and other tissues.
Experimental Protocols
The determination of the inhibitory potency (IC50) of compounds like this compound against WNK kinases is typically performed using in vitro kinase assays. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP generated in a kinase reaction. The assay is performed in two steps:
-
Kinase Reaction and ADP-Glo™ Reagent Addition: The kinase, substrate, ATP, and the test inhibitor (this compound) are incubated together. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition and Luminescence Measurement: The Kinase Detection Reagent is then added to convert the generated ADP into ATP. This newly synthesized ATP is used by a luciferase to produce light, and the luminescent signal is proportional to the initial kinase activity.
Experimental Workflow for IC50 Determination
The following diagram illustrates the typical workflow for determining the IC50 of this compound against a WNK isoform using the ADP-Glo™ assay.
Detailed Method for WNK1 Inhibition Assay
Materials:
-
Recombinant human WNK1 enzyme
-
Suitable substrate (e.g., a peptide substrate like OSRtide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer.
-
Reaction Mixture Preparation: In each well of a 384-well plate, add:
-
1 µL of diluted this compound or DMSO (for control wells).
-
2 µL of WNK1 enzyme solution in kinase reaction buffer.
-
2 µL of substrate/ATP mixture in kinase reaction buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescence signal is converted to percent inhibition relative to the DMSO control.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
Conclusion
This compound, as an analog of WNK-IN-11, is a potent and highly selective inhibitor of WNK1 kinase. The quantitative data clearly demonstrates its preference for WNK1 over other tested isoforms, WNK2 and WNK4. While data for WNK3 is not currently available, the existing profile suggests that this compound is a valuable tool for studying the physiological and pathological roles of WNK1. The detailed experimental protocols provided herein offer a robust framework for researchers to independently verify and expand upon these findings. The visualization of the WNK signaling pathway and the experimental workflow further aids in the conceptual understanding of the inhibitor's mechanism of action and the methods used for its characterization.
References
An In-depth Technical Guide to the Biological Pathways Regulated by WNK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biological pathways regulated by the inhibition of With-No-Lysine (K) Kinase 1 (WNK1). WNK1, a serine-threonine kinase, is a critical regulator of numerous physiological processes, making it a significant target for therapeutic intervention in a range of diseases, including hypertension, cancer, and neurological disorders. This document details the key signaling cascades influenced by WNK1, presents quantitative data on the effects of its inhibition, and provides detailed experimental protocols for studying these pathways.
Core Signaling Pathways Regulated by WNK1
WNK1 is a central node in a complex signaling network that primarily governs ion homeostasis but also extends to cell proliferation, migration, and survival. Its inhibition perturbs these pathways, leading to significant physiological consequences.
The WNK-SPAK/OSR1-CCC Signaling Cascade
The most well-characterized function of WNK1 is its role as an upstream activator of the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[1] Activated WNK1 phosphorylates and activates SPAK and OSR1, which in turn phosphorylate and regulate the activity of several cation-chloride cotransporters (CCCs) of the SLC12 family.[1]
Key CCCs regulated by this pathway include:
-
Na-K-Cl Cotransporter (NKCC1/2): WNK1 activation leads to increased NKCC1/2 activity, promoting the influx of Na+, K+, and Cl- ions. This is crucial for cell volume regulation.[1]
-
Na-Cl Cotransporter (NCC): In the kidney, the WNK1-SPAK/OSR1 pathway enhances NCC activity, leading to increased sodium reabsorption.
-
K-Cl Cotransporter (KCC): WNK1-mediated phosphorylation inhibits KCC activity, which is responsible for ion efflux.
Inhibition of WNK1 disrupts this cascade, leading to decreased phosphorylation and activity of SPAK/OSR1, and consequently, reduced activity of NKCC1/2 and NCC, and increased activity of KCC.
Regulation of Blood Pressure
Through its control of the WNK-SPAK/OSR1-NCC pathway in the kidneys, WNK1 plays a pivotal role in regulating blood pressure. Increased WNK1 activity enhances sodium reabsorption, leading to elevated blood pressure. Conversely, inhibition of WNK1 has been shown to lower blood pressure. WNK1 also influences vascular tone through the regulation of NKCC1 in vascular smooth muscle cells.
Cell Proliferation and Cancer
WNK1 has been implicated in cell proliferation and has emerged as a potential target in cancer therapy. Inhibition of WNK1 can lead to cell cycle arrest at the G0/G1 phase and prevent the transition to the S phase.[2] This is achieved by modulating the expression of key cell cycle regulators such as cyclin D1, cyclin E1, p21cip, and p27kip.[2] The PI3K-Akt signaling pathway appears to be a downstream effector of WNK1 in this context.[2]
References
Methodological & Application
Application Notes and Protocols for WNK-IN-11-d3 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting an in vitro kinase assay for WNK-IN-11-d3, a selective and potent inhibitor of With-No-Lysine (WNK) kinases. WNK kinases are key regulators of blood pressure and ion homeostasis, making them attractive targets for therapeutic intervention in cardiovascular diseases.[1][2][3]
Introduction
This compound is the deuterated form of WNK-IN-11, an orally active and allosteric inhibitor of WNK kinases.[4][5][6][7] In vitro kinase assays are essential for characterizing the potency and selectivity of such inhibitors. The following protocols describe two common methods for assessing the inhibitory activity of this compound against WNK kinases: a luminescence-based ADP-Glo™ Kinase Assay and a fluorescence-based Mobility Shift Assay.
Data Presentation
Table 1: Inhibitory Activity of WNK-IN-11 against WNK1 Kinase
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| WNK-IN-11 | WNK1 | Cell-free assay | 4 |
Note: Data for the non-deuterated parent compound WNK-IN-11 is provided. The inhibitory activity of this compound is expected to be similar.[6]
Signaling Pathway
WNK kinases are crucial components of a signaling cascade that regulates the activity of ion co-transporters in the kidney, thereby controlling blood pressure.[2] The pathway involves the phosphorylation and activation of Ste20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), which in turn phosphorylate and activate Na-Cl cotransporter (NCC) and Na-K-Cl cotransporter (NKCC). Inhibition of WNK kinases by compounds like this compound disrupts this cascade, leading to reduced ion reabsorption and a subsequent decrease in blood pressure.
Caption: WNK Kinase Signaling Pathway and Inhibition by this compound.
Experimental Protocols
ADP-Glo™ Kinase Assay
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[1][3]
Materials:
-
WNK1 Kinase Enzyme System (containing recombinant human WNK1, substrate, and reaction buffer)[3]
-
This compound
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 2 mM MnCl2; 50 μM DTT[1]
-
ATP
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in Kinase Buffer.
-
In a 384-well plate, add 2 µl of the diluted this compound or vehicle control.
-
Add 2 µl of a mixture containing the WNK1 enzyme and substrate (e.g., Native Swine Myelin Basic Protein) to each well.
-
Initiate the kinase reaction by adding 2 µl of ATP solution. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for 60 minutes.[1]
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate at room temperature for 40 minutes.[1]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1]
-
Incubate at room temperature for 30 minutes.[1]
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: ADP-Glo™ Kinase Assay Workflow for this compound.
WNK Mobility Shift Assay
This assay measures the phosphorylation of a fluorescently labeled peptide substrate by WNK kinase, resulting in a change in its electrophoretic mobility.[8]
Materials:
-
Recombinant GST-WNK1
-
Fluorescein-labeled OXSR1 peptide substrate
-
This compound
-
Reaction Buffer: 20 mM HEPES-Na (pH 7.5), 1 mM MnCl2, 0.01% Tween 20, and 2 mM DTT[8]
-
ATP
-
Stop Buffer: 0.2% coating-3 reagent with 2 mM EDTA[8]
-
384-well plates
-
LabChip or similar microfluidics-based separation instrument
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
Prepare a substrate/ATP mixture containing 10 µM fluorescein-labeled OXSR1 peptide and 25 µM ATP in the reaction buffer.[8]
-
In a 384-well plate, add 1 µl of the diluted this compound or vehicle control (final DMSO concentration of 10%).[8]
-
Add 7 µl of the substrate/ATP mixture to each well.[8]
-
Initiate the kinase reaction by adding 2 µl of 25 nM GST-WNK1.[8]
-
Incubate the plate at 25°C for 3 hours.[8]
-
Stop the reaction by adding 10 µl of Stop Buffer.[8]
-
Analyze the samples using a LabChip instrument to separate the phosphorylated and unphosphorylated substrate.
-
Measure the fluorescence intensity of the substrate and product peaks.
-
Calculate the percent conversion and then the percent inhibition for each concentration of this compound to determine the IC50 value.
Caption: WNK Mobility Shift Assay Workflow for this compound.
References
- 1. promega.ca [promega.ca]
- 2. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WNK1 Kinase Enzyme System [promega.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. labshake.com [labshake.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - Immunomart [immunomart.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for in vivo Administration of WNK-IN-11-d3 in Rodent Hypertension Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
WNK-IN-11-d3 is a potent and selective, orally active allosteric inhibitor of With-No-Lysine (WNK) kinases.[1][2] WNK kinases are key regulators of blood pressure and electrolyte homeostasis through their modulation of the WNK-SPAK/OSR1-NCC signaling pathway in the kidney.[3][4][5] Dysregulation of this pathway is associated with certain forms of hypertension, making WNK kinases a promising therapeutic target.[6][7] These application notes provide detailed protocols for the in vivo administration of this compound in rodent models of hypertension, a summary of its reported effects, and a visualization of the targeted signaling pathway.
Mechanism of Action
This compound exerts its antihypertensive effects by inhibiting the kinase activity of WNK1, WNK2, WNK3, and WNK4. This inhibition prevents the phosphorylation and activation of the downstream kinases SPAK (Ste20-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1). Inactivated SPAK/OSR1 can no longer phosphorylate and activate the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidney. The resulting decrease in NCC activity leads to reduced sodium reabsorption, promoting natriuresis and diuresis, which in turn lowers blood pressure.[3][6]
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving the oral administration of a WNK inhibitor, referred to as "Compound 12" (the non-deuterated form of this compound), in rodent models.
Table 1: Pharmacokinetic Profile in Sprague-Dawley Rats
| Parameter | Value (at 1.5 mg/kg, p.o.) |
| Clearance | Low |
| Oral Bioavailability | Improved (2-fold increase over predecessor compounds) |
| Oral Exposure | Improved |
Data sourced from MedChemExpress, referencing Yamada et al., 2017.[8][9]
Table 2: Efficacy in a Transgenic Mouse Model of Hypertension (FVB mice overexpressing human WNK1)
| Parameter | Dosage (p.o.) | Observation |
| Systolic Blood Pressure | 30 mg/kg | Significant reduction compared to untreated mice |
Data sourced from MedChemExpress, referencing Yamada et al., 2017.[8][9]
Table 3: Diuretic and Natriuretic Effects in Spontaneously Hypertensive Rats (SHR)
| Parameter | Dosage (p.o.) | Effect |
| Diuresis (Urine Output) | 10 - 100 mg/kg | Dose-dependent increase |
| Natriuresis (Sodium Excretion) | 10 - 100 mg/kg | Dose-dependent increase |
| Kaliuresis (Potassium Excretion) | 10 - 100 mg/kg | Dose-dependent increase |
Data sourced from MedChemExpress, referencing Yamada et al., 2017.[6][8][9]
Experimental Protocols
Protocol 1: Oral Administration of this compound
This protocol describes the preparation and oral gavage administration of this compound to rodents.
Materials:
-
This compound
-
Vehicle (e.g., 10% Solutol HS-15 in PEG 600, or a formulation of DMSO/Cremophor/water)
-
Oral gavage needles (size appropriate for the rodent species)
-
Syringes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Vehicle Preparation: Prepare the chosen vehicle solution. For example, to prepare a 10% Solutol HS-15 in PEG 600 solution, mix 1 part Solutol HS-15 with 9 parts PEG 600 by volume.
-
This compound Formulation:
-
Accurately weigh the required amount of this compound based on the desired dosage and the number of animals to be treated.
-
Add the appropriate volume of the vehicle to the this compound powder.
-
Vortex the mixture thoroughly until the compound is fully dissolved or forms a homogenous suspension. Prepare the formulation fresh daily.
-
-
Animal Dosing:
-
Gently restrain the animal.
-
Measure the correct volume of the this compound formulation into a syringe fitted with an appropriately sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for a short period after administration to ensure no adverse reactions.
-
Protocol 2: Blood Pressure Measurement in Mice using the Tail-Cuff Method
This protocol outlines the non-invasive measurement of systolic blood pressure in conscious mice.
Materials:
-
Non-invasive blood pressure measurement system (e.g., CODA, Visitech BP-2000)
-
Mouse restrainers
-
Warming platform
-
Tail cuffs (occlusion and volume-pressure recording cuffs)
Procedure:
-
Acclimatization: Acclimate the mice to the restraint and measurement procedure for several days before the actual experiment to minimize stress-induced blood pressure variations. This involves placing them in the restrainers on the warming platform for 15-30 minutes daily.
-
Measurement Preparation:
-
Turn on the warming platform to maintain the mouse's body temperature (typically 30-35°C), which is crucial for detecting the tail pulse.
-
Place the mouse in the appropriate-sized restrainer.
-
Secure the occlusion and volume-pressure recording cuffs onto the base of the mouse's tail.
-
-
Blood Pressure Recording:
-
Follow the manufacturer's instructions for the specific blood pressure system. Typically, the system will automatically inflate and deflate the occlusion cuff while the volume-pressure recording cuff detects the blood flow.
-
Perform a set number of acclimation cycles followed by a series of measurement cycles (e.g., 5 acclimation and 15 measurement cycles).
-
Record the systolic blood pressure for each valid measurement.
-
-
Data Analysis: Average the valid systolic blood pressure readings for each mouse to obtain a representative value for that time point.
Protocol 3: Urine Collection in Rats using Metabolic Cages
This protocol describes the collection of urine from rats to analyze diuretic and natriuretic effects.
Materials:
-
Metabolic cages designed for rats
-
Collection tubes
-
Apparatus for measuring urine volume (e.g., graduated cylinder)
-
Flame photometer or ion-selective electrode for electrolyte analysis
Procedure:
-
Acclimatization: Acclimate the rats to the metabolic cages for at least 24-48 hours before the start of the experiment to minimize stress and obtain baseline measurements.
-
Urine Collection:
-
Place a single rat in each metabolic cage with free access to food and water.
-
Position a collection tube under the funnel of the cage to collect urine.
-
Collect urine over a defined period (e.g., 24 hours).
-
-
Sample Processing and Analysis:
-
At the end of the collection period, measure the total urine volume.
-
Centrifuge the urine samples to remove any contaminants.
-
Analyze the supernatant for sodium and potassium concentrations using a flame photometer or an ion-selective electrode.
-
-
Data Calculation: Calculate the total excretion of sodium and potassium by multiplying their respective concentrations by the total urine volume.
Mandatory Visualizations
Caption: this compound inhibits WNK kinases, leading to decreased NCC activity and lower blood pressure.
Caption: Experimental workflow for evaluating this compound in rodent hypertension models.
References
- 1. Discovery and Characterization of Allosteric WNK Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnk1 kinase deficiency lowers blood pressure in mice: A gene-trap screen to identify potential targets for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 8. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WNK-IN-11-d3 in NK Cell Migration and Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the selective WNK kinase inhibitor, WNK-IN-11-d3, in natural killer (NK) cell migration and cytotoxicity assays. The following information is based on published research and established methodologies.
Introduction
With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion homeostasis and cell volume.[1][2][3][4] Recent studies have demonstrated that WNK kinase activity is essential for multiple aspects of NK cell physiology.[1][2] The small molecule inhibitor this compound is a deuterated, orally active, and potent inhibitor of WNK kinases.[5] Inhibition of WNK kinases in NK cells has been shown to significantly decrease cell volume, motility, and cytolytic activity, highlighting the potential of targeting this pathway to modulate NK cell function.[1][2]
These protocols are designed to enable researchers to investigate the effects of this compound on NK cell functions.
Data Presentation
Table 1: Effect of WNK-IN-11 on IL-2-Activated Mouse NK Cell Volume [1][6]
| Treatment | Concentration | % Cell Volume Change (Relative to Untreated) |
| WNK-IN-11 | 1 µM | ~ -5% |
| WNK-IN-11 | 3 µM | ~ -10% |
| WNK-IN-11 | 10 µM | ~ -15% |
Table 2: Effect of WNK-IN-11 on IL-2-Activated Mouse NK Cell Chemotaxis [1]
| Treatment | Concentration | % Migration Inhibition towards CCL5 |
| WNK-IN-11 | 10 µM | Significant inhibition (exact percentage not specified, but visually comparable to other inhibitors that inhibit by >50%) |
Table 3: Effect of WNK-IN-11 on IL-2-Activated Mouse NK Cell Cytotoxicity [1]
| Target Cell Line | Effector:Target Ratio | WNK-IN-11 Concentration | % Specific Lysis (Relative to Control) |
| Yac-1 | Various | 10 µM | Significantly decreased |
| RMA-S | Various | 10 µM | Significantly decreased |
Signaling Pathway
The WNK kinase signaling pathway plays a critical role in maintaining NK cell homeostasis and function. Inhibition of this pathway with this compound disrupts these processes.
Experimental Protocols
Preparation of IL-2 Activated NK Cells
This protocol describes the preparation of Interleukin-2 (IL-2) activated NK cells, which are the effector cells in the subsequent assays.
Materials:
-
Mouse splenocytes or human Peripheral Blood Mononuclear Cells (PBMCs)
-
NK cell isolation kit (e.g., Miltenyi Biotec)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, 50 µM 2-mercaptoethanol)
-
Recombinant human or mouse IL-2 (e.g., 1000 U/mL)
Procedure:
-
Isolate splenocytes from mice or PBMCs from human blood using standard procedures.
-
Enrich for NK cells using a negative selection NK cell isolation kit according to the manufacturer's instructions.
-
Resuspend the enriched NK cells in complete RPMI-1640 medium.
-
Add recombinant IL-2 to the cell suspension to a final concentration of 1000 U/mL.
-
Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator. Add fresh medium with IL-2 as needed.
NK Cell Migration Assay (Transwell Assay)
This protocol details a transwell migration assay to assess the effect of this compound on NK cell chemotaxis towards the chemokine CCL5.
Materials:
-
IL-2 activated NK cells
-
This compound (dissolved in DMSO)
-
Recombinant mouse or human CCL5
-
Transwell inserts (5 µm pore size) for 24-well plates
-
Assay medium (RPMI-1640 with 0.5% BSA)
-
Flow cytometer or cell counter
Procedure:
-
Starve the IL-2 activated NK cells in serum-free medium for 2-4 hours prior to the assay.
-
Pre-treat the NK cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
Prepare the lower chambers of the 24-well plate by adding 600 µL of assay medium containing CCL5 (e.g., 100 ng/mL). Include a negative control with assay medium only.
-
Resuspend the pre-treated NK cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the transwell insert. Ensure this compound or vehicle is present in the upper chamber for the duration of the assay.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (with counting beads) or a hemocytometer.
-
Calculate the migration index: (Number of cells migrating towards chemokine) / (Number of cells migrating towards medium alone).
NK Cell Cytotoxicity Assay
Two common methods for assessing NK cell cytotoxicity are provided: the Lactate Dehydrogenase (LDH) release assay and a flow cytometry-based assay.
This colorimetric assay measures the release of LDH from damaged target cells as an indicator of cell death.
Materials:
-
IL-2 activated NK cells (effector cells)
-
Target cells (e.g., Yac-1, K562, or RMA-S)
-
This compound
-
96-well round-bottom plates
-
LDH cytotoxicity detection kit
-
Plate reader
Procedure:
-
Prepare target cells and resuspend in assay medium at 1 x 10^5 cells/mL.
-
Prepare effector (NK) cells at various concentrations to achieve different Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Pre-treat effector cells with this compound (e.g., 10 µM) or vehicle for 1 hour.
-
In a 96-well plate, set up the following controls in triplicate:
-
Target Spontaneous Release: 100 µL of target cells + 100 µL of medium.
-
Target Maximum Release: 100 µL of target cells + 100 µL of medium containing 1% Triton X-100.
-
Effector Spontaneous Release: 100 µL of effector cells (at the highest concentration) + 100 µL of medium.
-
-
Add 100 µL of target cells (1 x 10^4 cells) to the experimental wells.
-
Add 100 µL of pre-treated effector cells at the desired E:T ratios to the experimental wells.
-
Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add 100 µL of the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of specific lysis using the following formula: % Cytotoxicity = [(Experimental Release - Effector Spontaneous Release - Target Spontaneous Release) / (Target Maximum Release - Target Spontaneous Release)] * 100
This method provides a more detailed analysis of target cell death at the single-cell level.
Materials:
-
IL-2 activated NK cells (effector cells)
-
Target cells
-
This compound
-
Cell tracking dye (e.g., CFSE or other membrane dye)
-
Viability dye (e.g., Propidium Iodide (PI) or 7-AAD)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Label the target cells with a cell tracking dye like CFSE according to the manufacturer's protocol. This will allow for differentiation between effector and target cells.
-
Wash and resuspend the labeled target cells at 1 x 10^5 cells/mL.
-
Prepare effector (NK) cells and pre-treat with this compound or vehicle as described in the LDH assay protocol.
-
Co-culture 1 x 10^4 labeled target cells with the pre-treated effector cells at various E:T ratios in FACS tubes or a 96-well plate.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add the viability dye (e.g., Propidium Iodide to a final concentration of 1 µg/mL) to each tube.
-
Incubate for 15 minutes on ice, protected from light.
-
Analyze the samples on a flow cytometer.
-
Gate on the target cell population based on the cell tracking dye (e.g., CFSE positive).
-
Within the target cell gate, quantify the percentage of cells that are positive for the viability dye (e.g., PI positive). This represents the percentage of dead target cells.
-
Calculate the percentage of specific lysis: % Specific Lysis = (% Dead Target Cells in co-culture - % Spontaneous Dead Target Cells) / (100 - % Spontaneous Dead Target Cells) * 100
References
- 1. Protocol for NK Cell Activity Assay by LDH Method - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. 2.8. Production and Infusion of Mouse IL-2-Activated NK Cells [bio-protocol.org]
- 3. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WNK Kinase Signaling in Ion Homeostasis and Human Disease. | Delpire Laboratory [vumc.org]
- 5. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells [jove.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for WNK-IN-11-d3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of WNK-IN-11-d3, a potent and selective inhibitor of With-No-Lysine (WNK) kinases, in cell culture experiments. This document offers guidance on the preparation, handling, and application of this compound for studying the WNK signaling pathway and its role in various cellular processes.
Introduction to this compound
This compound is the deuterated form of WNK-IN-11, an allosteric inhibitor of WNK kinases. The WNK family of serine/threonine kinases (WNK1, WNK2, WNK3, WNK4) are crucial regulators of ion homeostasis, blood pressure, and cell volume. They act upstream of the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases, which in turn phosphorylate and regulate various ion co-transporters, including the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC). Dysregulation of the WNK pathway is implicated in hypertension and other diseases. This compound serves as a valuable tool for investigating the physiological and pathological roles of WNK kinases in a cellular context.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₁₈D₃Cl₂N₅OS |
| Molecular Weight | 465.41 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | ≥100 mg/mL in DMSO |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month[1] |
It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.
WNK Signaling Pathway
The WNK signaling pathway is a critical regulator of ion transport in various tissues. A simplified representation of this pathway is illustrated below.
Experimental Protocols
The following are detailed protocols for common cell culture experiments involving this compound.
Preparation of this compound Stock Solution
A general workflow for preparing and using this compound in cell culture is depicted below.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the compound is at the bottom.
-
Aseptically, add the required volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxicity of this compound on a chosen cell line.
Materials:
-
Cells of interest (e.g., HEK293, renal epithelial cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of OSR1/SPAK Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of OSR1 and SPAK, key downstream targets of WNK kinases.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-OSR1 (Ser325) / Phospho-SPAK (Ser373)
-
Total OSR1 / Total SPAK
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or DMSO vehicle control for a specified time (e.g., 1, 2, or 4 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-OSR1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with the respective antibodies.
Data Presentation
The following table summarizes typical experimental parameters for using this compound in cell culture.
| Assay | Cell Line | Seeding Density | This compound Concentration | Incubation Time |
| Cell Viability (MTT) | HEK293 | 5,000-10,000 cells/well | 0.1 - 100 µM | 24 - 72 hours |
| Western Blot (pOSR1) | HEK293 | 2 x 10⁵ cells/well (6-well) | 1 - 10 µM | 1 - 4 hours |
| In-Cell Kinase Assay | Various | Dependent on assay kit | 0.01 - 10 µM | 30 min - 2 hours |
Troubleshooting
-
Poor Solubility: Ensure the use of anhydrous DMSO. If the compound precipitates upon dilution in aqueous media, consider using a lower final concentration or a different formulation approach for in vivo studies.
-
Low Inhibitory Effect: Confirm the activity of the this compound stock. Ensure proper cell treatment and lysis procedures. Check the phosphorylation status of upstream and downstream targets to pinpoint any issues in the signaling cascade.
-
High Cytotoxicity: If significant cell death is observed at low concentrations, reduce the treatment duration or the concentration range in the cell viability assay.
These application notes are intended to serve as a guide. Optimal conditions may vary depending on the specific cell line and experimental setup and should be determined empirically by the researcher.
References
Optimal Working Concentration of WNK-IN-11-d3 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WNK-IN-11-d3 is a deuterated, potent, and selective allosteric inhibitor of With-No-Lysine (WNK) kinases. It is a valuable tool for investigating the physiological and pathological roles of the WNK signaling pathway in vitro. WNK kinases are key regulators of ion homeostasis, blood pressure, and cell volume. This compound's non-deuterated counterpart, WNK-IN-11, potently inhibits WNK1 with an IC50 of 4 nM.[1] For in vitro applications, the biological activity of this compound is comparable to WNK-IN-11. This document provides detailed application notes and protocols for the optimal use of this compound in various in vitro studies.
Data Presentation: In Vitro Activity and Recommended Concentrations
The following table summarizes the key quantitative data for WNK-IN-11, the non-deuterated form of this compound. These values are directly applicable for designing in vitro experiments with this compound.
| Parameter | Target/Assay | Value | Species | Notes |
| IC50 | WNK1 Kinase Activity | 4 nM | Not Specified | Allosteric, ATP non-competitive inhibition.[1] |
| IC50 | OSR1 Phosphorylation (Cell-based) | < 2 µM | Human (HEK293 cells) | Demonstrates cellular potency in inhibiting the downstream WNK pathway.[1] |
| Screening Concentration | Kinase Panel (440 kinases) | 10 µM | Human | Used to assess the selectivity of the inhibitor. |
| Recommended Working Concentration Range (Cell-based assays) | Inhibition of OSR1 phosphorylation | 1 - 10 µM | Murine (NK cells) | A 1-hour treatment with 10 µM WNK-IN-11 has been shown to inhibit the phosphorylation of OSR1.[2] |
WNK Signaling Pathway
WNK kinases are crucial components of a signaling cascade that responds to osmotic stress and intracellular chloride concentrations. Upon activation, WNK kinases phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1). Activated SPAK and OSR1, in turn, phosphorylate and regulate the activity of cation-chloride cotransporters such as NKCC1 (Na-K-2Cl cotransporter) and KCC (K-Cl cotransporter), thereby controlling ion influx/efflux and maintaining cellular volume and ion homeostasis.[2][3]
WNK Signaling Pathway Diagram.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is highly soluble in DMSO.
-
Reconstitution: Dissolve this compound powder in fresh, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound on WNK1 kinase activity.
Materials:
-
Recombinant active WNK1 kinase
-
Kinase substrate (e.g., inactive OSR1 or a peptide substrate)
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor if available.
-
Kinase Reaction:
-
In a 384-well plate, add the diluted this compound or controls.
-
Add the WNK1 kinase and substrate mixture to each well.
-
Incubate at room temperature for 10-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's protocol (e.g., using the ADP-Glo™ assay).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of OSR1 Phosphorylation in Cells
This protocol is for assessing the effect of this compound on the WNK signaling pathway in a cellular context by measuring the phosphorylation of the downstream target OSR1.
Materials:
-
Cell line of interest (e.g., HEK293, Natural Killer cells)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-OSR1 (Thr185), anti-total OSR1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).[2]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-OSR1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phospho-OSR1 signal to the total OSR1 or loading control signal.
-
Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a typical workflow for an in vitro cell-based experiment to evaluate the efficacy of this compound.
References
Application Notes and Protocols for Oral Gavage of WNK-IN-11-d3 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
WNK-IN-11-d3 is a potent and selective, orally active, allosteric inhibitor of With-No-Lysine (WNK) kinases. It is the deuterated version of WNK-IN-11. WNK kinases are crucial regulators of ion homeostasis and blood pressure, making them attractive therapeutic targets for conditions like hypertension. This document provides detailed protocols for the preparation and oral administration of this compound to mice for preclinical research.
WNK Signaling Pathway
The WNK kinases (WNK1, WNK2, WNK3, WNK4) are key components of a signaling cascade that regulates the activity of cation-chloride cotransporters. A primary pathway involves the phosphorylation and activation of the STE20/SPS1-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive 1 (OSR1) kinases. Activated SPAK/OSR1 then phosphorylates and modulates the activity of various ion cotransporters, such as the Na-K-2Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC), thereby influencing ion flux across cell membranes.
Application Notes and Protocols: Assessing the Effects of WNK-IN-11-d3 on Blood Pressure in Spontaneously Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
With-No-Lysine (WNK) kinases are a family of serine-threonine kinases that play a crucial role in regulating ion homeostasis and blood pressure.[1] The WNK signaling pathway, particularly the WNK-SPAK/OSR1-NCC cascade, is a key regulator of sodium chloride reabsorption in the distal nephron.[2] Dysregulation of this pathway is associated with certain forms of hypertension.[2] WNK-IN-11-d3 is a potent and selective, orally active allosteric inhibitor of WNK kinases.[3][4] As such, it represents a promising therapeutic agent for the management of hypertension. These application notes provide a detailed protocol for assessing the antihypertensive effects of this compound in the spontaneously hypertensive rat (SHR) model, a widely used preclinical model of human essential hypertension.[5][6]
Data Presentation
Table 1: Effect of Oral Administration of a WNK Inhibitor on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg) | Mean SBP (mmHg) ± SD (Baseline) | Mean SBP (mmHg) ± SD (4 hours post-dose) | Change in SBP (mmHg) |
| Vehicle Control | 0 | 185 ± 10 | 183 ± 11 | -2 |
| WNK Inhibitor | 1 | 187 ± 9 | 170 ± 12 | -17 |
| WNK Inhibitor | 3 | 186 ± 11 | 155 ± 10 | -31 |
| WNK Inhibitor | 10 | 184 ± 10 | 140 ± 9 | -44 |
Disclaimer: Data presented is representative of expected outcomes based on studies with similar pan-WNK inhibitors (e.g., WNK463) and should be confirmed by specific studies with this compound.
Table 2: Effect of Oral Administration of a WNK Inhibitor on Urinary Excretion in Spontaneously Hypertensive Rats (SHR) over 6 hours
| Treatment Group | Dose (mg/kg) | Urine Volume (mL) ± SD | Sodium (Na+) Excretion (mmol) ± SD | Potassium (K+) Excretion (mmol) ± SD |
| Vehicle Control | 0 | 1.5 ± 0.4 | 0.10 ± 0.03 | 0.15 ± 0.04 |
| WNK Inhibitor | 10 | 3.2 ± 0.7 | 0.25 ± 0.06 | 0.28 ± 0.07 |
| WNK Inhibitor | 30 | 4.8 ± 0.9 | 0.45 ± 0.09 | 0.42 ± 0.08 |
| WNK Inhibitor | 100 | 6.5 ± 1.2 | 0.68 ± 0.12 | 0.59 ± 0.11 |
Disclaimer: Data is illustrative of the expected diuretic and natriuretic effects of WNK inhibition and should be verified for this compound.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
This protocol describes the preparation of this compound for oral gavage in rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH2O) or Corn oil
-
Vortex mixer
-
Sterile tubes
-
Animal gavage needles (appropriate size for rats)
-
Syringes
Preparation of Dosing Solution:
-
For an aqueous-based formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 82 mg/mL).[4]
-
For a 1 mL final working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly until the solution is clear.[4]
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[4]
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.[4] The solution should be used immediately.
-
-
For an oil-based formulation:
Oral Gavage Procedure:
-
Gently restrain the rat. The animal's head and body should be held in a vertical position to align the esophagus.[7]
-
Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to ensure delivery to the stomach without causing injury.[8]
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.[7] The needle should slide down easily with minimal pressure.[7] Do not force the needle.
-
Once the needle is in the correct position, slowly administer the prepared this compound solution.[9]
-
Withdraw the needle gently and return the animal to its cage.[7]
-
Monitor the animal for any signs of distress post-administration.
Protocol 2: Measurement of Blood Pressure in Spontaneously Hypertensive Rats using the Tail-Cuff Method
This protocol outlines the non-invasive measurement of systolic and diastolic blood pressure in conscious SHRs.
Materials:
-
Tail-cuff blood pressure measurement system (including a restrainer, occlusion cuff, and sensor)
-
Warming platform or chamber
-
Data acquisition software
Procedure:
-
Acclimatization: Acclimate the rats to the restrainer and the procedure for several days before the actual measurement to minimize stress-induced blood pressure variations.[10]
-
Warming: Place the rat in a warming chamber or on a warming platform maintained at a constant temperature (approximately 32-35°C) for 10-15 minutes to increase blood flow to the tail.[11]
-
Restraint: Gently place the rat into the appropriate-sized restrainer.
-
Cuff Placement: Securely place the occlusion cuff and the sensor cuff at the base of the rat's tail.[11]
-
Blood Pressure Measurement:
-
Allow the rat to stabilize in the restrainer for a few minutes.
-
Initiate the blood pressure measurement cycle using the data acquisition software. The occlusion cuff will inflate to a preset pressure and then gradually deflate.[10]
-
The system will record the pressure at which the pulse reappears (systolic pressure) and, depending on the system, the pressure at which the pulse becomes maximal (mean arterial pressure) and disappears (diastolic pressure).
-
Perform multiple measurement cycles (e.g., 10-15 cycles) and discard the initial few readings to allow for stabilization.[10]
-
The average of the subsequent stable readings is taken as the final blood pressure value.
-
-
Data Recording: Record the systolic blood pressure, diastolic blood pressure, and heart rate.
-
Post-Measurement: Return the rat to its home cage.
Mandatory Visualizations
Caption: WNK-SPAK/OSR1 signaling pathway in hypertension.
Caption: Experimental workflow for in-vivo assessment.
Caption: Logical relationship of the study design.
References
- 1. The Post-Translational Modification Networking in WNK-Centric Hypertension Regulation and Electrolyte Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. insights.envigo.com [insights.envigo.com]
- 6. researchgate.net [researchgate.net]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. uq.edu.au [uq.edu.au]
- 10. ahajournals.org [ahajournals.org]
- 11. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ion Homeostasis in Epithelial Cells using WNK-IN-11-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
With-No-Lysine (WNK) kinases are a family of serine-threonine kinases that have emerged as critical regulators of ion homeostasis in various tissues, particularly in epithelial cells. The WNK signaling pathway, primarily acting through the downstream kinases SPAK (Ste20-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress-Responsive Kinase 1), modulates the activity of a wide range of ion channels and transporters. This intricate signaling network is pivotal in maintaining cellular volume, transepithelial ion transport, and systemic electrolyte balance. Dysregulation of the WNK pathway is implicated in several human diseases, including hypertension and cystic fibrosis, making it an attractive target for therapeutic intervention.
WNK-IN-11-d3 is a deuterated, potent, and selective allosteric inhibitor of WNK kinases. As a labeled version of WNK-IN-11, which exhibits a high affinity for WNK1 with an IC50 of 4 nM, this compound serves as a valuable tool for investigating the physiological and pathophysiological roles of WNK signaling in epithelial ion transport.[1][2][3] These application notes provide detailed protocols for utilizing this compound to study its effects on ion homeostasis in cultured epithelial cells.
Mechanism of Action: The WNK Signaling Pathway
The WNK signaling cascade is a central hub for integrating signals that control ion transport. Under basal conditions, WNK kinases phosphorylate and activate SPAK and OSR1. These activated kinases, in turn, phosphorylate and regulate the activity of various downstream ion transporters. A key function of this pathway is the regulation of cation-chloride cotransporters (CCCs), such as the Na+-K+-2Cl- cotransporter (NKCC1) and the Na+-Cl- cotransporter (NCC).[4][5] WNK kinases are themselves regulated by intracellular chloride concentrations and osmotic stress, forming a feedback loop that maintains ion homeostasis.[4]
By inhibiting WNK kinases, this compound is expected to decrease the phosphorylation and activity of SPAK/OSR1, leading to altered activity of downstream ion transporters and subsequent changes in transepithelial ion flux.[1][6]
Figure 1: WNK Signaling Pathway in Epithelial Cells.
Quantitative Data Summary
The following tables summarize key quantitative data for WNK-IN-11 and related WNK inhibitors. This data provides a reference for designing experiments and interpreting results.
Table 1: In Vitro Potency of WNK-IN-11
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| WNK-IN-11 | WNK1 | 4 | Enzymatic Kinase Assay | [2][3] |
Table 2: Effects of WNK Inhibitor (WNK463) on Ion Transport in Cystic Fibrosis (CF) Human Airway Epithelia
| Parameter | Condition | Change with WNK463 (10 µM) | Assay Type | Reference |
| Airway Surface Liquid pH (pHASL) | CF | Increased | Fluorescence Microscopy | [1][6] |
| Amiloride-sensitive Isc (ENaC activity) | Non-CF | No significant change | Ussing Chamber | [6] |
| Forskolin-stimulated Isc (CFTR activity) | Non-CF | Decreased Cl- secretion | Ussing Chamber | [1][6] |
| UTP-stimulated Isc (CaCC activity) | CF | Decreased ∆Isc | Ussing Chamber | [6] |
Note: WNK463 is a pan-WNK inhibitor. Results are indicative of the expected effects of WNK inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on ion homeostasis in cultured epithelial cells.
Protocol 1: Ussing Chamber Assay for Transepithelial Ion Transport
This protocol measures the short-circuit current (Isc), an indicator of net ion transport across a polarized epithelial cell monolayer.
Materials:
-
Epithelial cells cultured on permeable supports (e.g., Transwell®)
-
Ussing Chamber system
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound stock solution (in DMSO)
-
Ion channel modulators (e.g., amiloride, forskolin, bumetanide)
-
Gas mixture (95% O2, 5% CO2)
Procedure:
-
Culture epithelial cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Prepare fresh KRB buffer and warm to 37°C. Continuously bubble with 95% O2, 5% CO2.
-
Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with an equal volume of pre-warmed and gassed KRB buffer.
-
Equilibrate the system for 15-30 minutes at 37°C.
-
Measure the baseline short-circuit current (Isc) and TEER.
-
Add this compound to the desired final concentration (e.g., 1-10 µM) to the basolateral or apical compartment. Add an equivalent volume of DMSO to the control chambers.
-
Incubate for a specified time (e.g., 30 minutes to 2 hours), monitoring Isc and TEER.
-
To dissect the contribution of specific ion transporters, sequentially add modulators such as:
-
Amiloride (apical) to inhibit the epithelial sodium channel (ENaC).
-
Forskolin (basolateral) to stimulate CFTR-mediated chloride secretion.
-
Bumetanide (basolateral) to inhibit the basolateral Na+-K+-2Cl- cotransporter (NKCC1).
-
-
Record the changes in Isc after each addition to determine the effect of this compound on the activity of these transporters.
Figure 2: Ussing Chamber Experimental Workflow.
Protocol 2: Measurement of Intracellular Chloride Concentration using Fluorescence Microscopy
This protocol utilizes a chloride-sensitive fluorescent dye, such as MQAE, to measure changes in intracellular chloride concentration ([Cl-]i) in response to this compound. The fluorescence of MQAE is quenched by chloride ions; therefore, a decrease in fluorescence indicates an increase in [Cl-]i, and vice versa.[7][8]
Materials:
-
Epithelial cells grown on glass-bottom dishes or coverslips
-
MQAE (N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with appropriate filters for MQAE (Excitation ~350 nm, Emission ~460 nm)
Procedure:
-
Load the cells with MQAE by incubating them in a buffer containing 2-10 mM MQAE for 2-4 hours at 37°C.[8]
-
Wash the cells twice with dye-free buffer to remove extracellular MQAE.
-
Mount the coverslip or dish on the microscope stage and perfuse with pre-warmed buffer.
-
Acquire baseline fluorescence images.
-
Perfuse the cells with a buffer containing the desired concentration of this compound or vehicle (DMSO).
-
Acquire time-lapse fluorescence images to monitor changes in intracellular chloride concentration over time.
-
At the end of the experiment, calibrate the fluorescence signal by perfusing the cells with solutions of known chloride concentrations containing ionophores like nigericin and tributyltin to equilibrate intracellular and extracellular chloride.
-
Analyze the fluorescence intensity changes to determine the relative change in [Cl-]i.
Protocol 3: Western Blot Analysis of SPAK/OSR1 Phosphorylation
This protocol assesses the effect of this compound on the WNK signaling pathway by measuring the phosphorylation status of its downstream targets, SPAK and OSR1.
Materials:
-
Cultured epithelial cells
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-SPAK/OSR1 (specific for the activation loop phosphorylation site)
-
Anti-total-SPAK
-
Anti-total-OSR1
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed epithelial cells in culture dishes and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30-120 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated SPAK/OSR1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against total SPAK or OSR1.
-
Quantify the band intensities to determine the ratio of phosphorylated to total SPAK/OSR1.
Figure 3: Western Blot Analysis Workflow.
Conclusion
This compound is a powerful research tool for elucidating the role of WNK kinases in the regulation of ion homeostasis in epithelial cells. The protocols outlined in these application notes provide a framework for investigating the effects of this inhibitor on transepithelial ion transport, intracellular ion concentrations, and the phosphorylation state of key signaling molecules. By employing these methods, researchers can gain valuable insights into the complex mechanisms governing epithelial function and explore the therapeutic potential of targeting the WNK signaling pathway in various disease states.
References
- 1. WNK Inhibition Increases Surface Liquid pH and Host Defense in Cystic Fibrosis Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The WNK-regulated SPAK/OSR1 kinases directly phosphorylate and inhibit the K+–Cl− co-transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WNK kinases: molecular regulators of integrated epithelial ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 5. Ussing Chamber - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. hamamatsu.com [hamamatsu.com]
Application Notes and Protocols: WNK-IN-11-d3 as a Tool to Investigate WNK Signaling in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play crucial roles in regulating ion transport, cell volume, and blood pressure. Emerging evidence has implicated WNK signaling pathways in various aspects of cancer progression, including tumor growth, metastasis, and angiogenesis. The four members of the WNK family (WNK1, WNK2, WNK3, and WNK4) act as upstream regulators of the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases. This signaling cascade, often referred to as the WNK-SPAK/OSR1 pathway, modulates the activity of various ion co-transporters and has been shown to intersect with key oncogenic pathways such as PI3K-AKT and TGF-β.[1]
WNK-IN-11-d3 is a deuterated, orally active, and potent tool compound for investigating the role of WNK signaling. It is a derivative of WNK-IN-11, which acts as a selective allosteric inhibitor of WNK1 kinase.[2][3] The deuteration in this compound is intended to improve its pharmacokinetic properties.[3] This document provides detailed application notes and experimental protocols for utilizing this compound to probe WNK signaling in cancer cell lines.
WNK Signaling Pathway in Cancer
The WNK signaling pathway is a key regulator of cellular homeostasis and has been increasingly implicated in cancer. WNK kinases, through their downstream effectors SPAK and OSR1, influence a variety of cellular processes that are critical for tumor progression.
Figure 1: Simplified WNK signaling pathway in cancer.
Quantitative Data
While specific IC₅₀ values for this compound in cancer cell lines are not yet widely published, the available data for the parent compound, WNK-IN-11, and the related pan-WNK inhibitor, WNK463, provide a strong basis for its application.
| Compound | Target | Assay Type | IC₅₀ | Reference |
| WNK-IN-11 | WNK1 | Cell-free | 4 nM | [2][4] |
| OSR1 Phosphorylation | Cellular | <2 µM | [2][5] | |
| WNK463 | WNK1 | Cell-free | 5 nM | |
| WNK2 | Cell-free | 1 nM | ||
| WNK3 | Cell-free | 6 nM | ||
| WNK4 | Cell-free | 9 nM |
Table 1: In vitro and cellular potency of WNK inhibitors.
Experimental Protocols
A. Reagent Preparation and Storage
This compound Stock Solution:
-
Preparation: For a 10 mM stock solution, dissolve 4.65 mg of this compound (MW: 465.41 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.
B. Cell Viability/Proliferation Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Figure 2: Workflow for cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Cell Adherence: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A suggested starting concentration range is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation: Incubate the cells for 48 to 72 hours.
-
Viability Assessment (Example using MTT):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well and mix thoroughly.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the normalized values against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
C. Western Blot Analysis of WNK Signaling
This protocol allows for the detection of changes in the phosphorylation status of SPAK/OSR1, a direct downstream target of WNK kinases, upon treatment with this compound.
Protocol:
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 1-10 µM) for a specified time (e.g., 2-24 hours). A time-course and dose-response experiment is recommended.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Phospho-SPAK/OSR1 (e.g., targeting the T-loop phosphorylation site)
-
Total SPAK/OSR1
-
WNK1
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
D. Cell Migration and Invasion Assays
The following protocols can be used to assess the impact of this compound on the migratory and invasive potential of cancer cells.
1. Wound Healing (Scratch) Assay:
Figure 3: Workflow for wound healing assay.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing this compound at the desired concentration (e.g., 1-10 µM) or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the initial scratch area.
2. Transwell Invasion Assay:
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 2 hours with serum-free medium at 37°C.
-
Cell Preparation: Harvest and resuspend cancer cells in serum-free medium containing this compound at the desired concentration or vehicle control.
-
Cell Seeding: Seed 5 x 10⁴ to 1 x 10⁵ cells into the upper chamber of the Transwell insert.
-
Chemoattractant: Add complete growth medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Fixation and Staining:
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain with crystal violet.
-
-
Imaging and Quantification:
-
Acquire images of multiple fields of view for each insert.
-
Count the number of invaded cells per field.
-
Conclusion
This compound is a valuable chemical probe for elucidating the role of WNK signaling in cancer biology. The protocols outlined in this document provide a framework for investigating the effects of WNK inhibition on cancer cell viability, signaling pathways, and migratory and invasive phenotypes. Given the emerging importance of the WNK pathway in oncology, this compound represents a critical tool for researchers in both academic and industrial settings. Further studies are warranted to establish specific IC₅₀ values for this compound across a broad range of cancer cell lines.
References
- 1. An update regarding the role of WNK kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. WNK-IN-11 | Serine/threonin kinase | TargetMol [targetmol.com]
- 6. This compound - Immunomart [immunomart.org]
Troubleshooting & Optimization
WNK-IN-11-d3 solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of WNK-IN-11-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, selective, and potent deuterated inhibitor of With-No-Lysine (WNK) kinases.[1][2][3] It functions as an allosteric inhibitor, meaning it binds to a site on the WNK kinase distinct from the ATP-binding pocket.[4] This inhibition disrupts the WNK signaling pathway, which plays a crucial role in regulating ion transport and blood pressure.[5][6][7]
Q2: What are the common research applications for this compound?
A2: this compound is primarily used in research to study the physiological roles of WNK kinases, particularly in cardiovascular homeostasis.[1][2] It has been shown to be effective in rodent models of hypertension and volume overload, inducing diuresis, natriuresis, and kaliuresis.[1] Its deuteration provides an improved pharmacokinetic profile, including lower clearance and increased oral bioavailability compared to its non-deuterated counterpart, WNK-IN-11.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1][2][3] The non-deuterated form, WNK-IN-11, also shows high solubility in DMSO, as well as some solubility in ethanol and DMF.[8][9] It is practically insoluble in water.[9]
Troubleshooting Guide for Solubility Issues
Issue 1: Difficulty dissolving this compound powder.
-
Possible Cause: The compound may have adhered to the vial walls due to static electricity, especially in small quantities.
-
Solution: Centrifuge the vial briefly before opening to ensure all the powder is at the bottom.[10]
-
Possible Cause: Use of aged or hygroscopic (water-absorbing) DMSO.
-
Solution: Use fresh, newly opened DMSO to prepare your stock solution.[1][9] Moisture in DMSO can significantly reduce the solubility of the compound.
-
Possible Cause: Insufficient mixing.
-
Solution: After adding the solvent, ensure thorough mixing. Vortexing, sonication, or a gentle warming in a water bath can aid dissolution.[9][10]
Issue 2: Precipitation of the compound in aqueous solutions for cell-based assays.
-
Possible Cause: this compound has very low aqueous solubility. Direct dilution of a high-concentration DMSO stock into aqueous media can cause it to precipitate.
-
Solution: Prepare an intermediate dilution in a co-solvent or use a formulation with surfactants. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[9] While this is for animal studies, a similar principle of using co-solvents and surfactants can be adapted for cell-based assays, ensuring the final concentration of organic solvents is not toxic to the cells.
-
Solution: When diluting the DMSO stock solution into your final assay buffer, add the stock solution to the buffer drop-wise while vortexing to ensure rapid and even dispersion.
Quantitative Solubility Data
The following tables summarize the solubility data for this compound and its non-deuterated analog, WNK-IN-11.
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 100 mg/mL (≥ 214.86 mM)[1][2][3] |
Table 2: Solubility of WNK-IN-11
| Solvent | Concentration |
| DMSO | 25 mg/mL[8] |
| DMSO | 92 mg/mL (198.96 mM)[9] |
| DMSO | 150 mg/mL (324.39 mM)[10] |
| DMF | 30 mg/mL[8] |
| Ethanol | 3 mg/mL[8] |
| Ethanol | 10 mg/mL[9] |
| DMF:PBS (pH 7.2) (1:10) | 0.1 mg/mL[8] |
| Water | Insoluble[9][10] |
Note: Solubility can vary between batches. It is recommended to perform a small-scale test to confirm solubility with your specific lot.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder (MW: 465.41 g/mol [2]), fresh anhydrous DMSO.
-
Procedure:
-
Briefly centrifuge the vial of this compound to collect all the powder at the bottom.
-
To prepare a 10 mM stock solution, for every 1 mg of this compound, add 214.86 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is for the non-deuterated WNK-IN-11 and should be adapted and optimized for this compound and your specific experimental needs.
-
Materials: WNK-IN-11, DMSO, PEG300, Tween 80, sterile ddH₂O or saline.
-
Procedure for a 1 mL working solution:
-
Prepare a concentrated stock solution of WNK-IN-11 in DMSO (e.g., 82 mg/mL).[9]
-
To 400 µL of PEG300, add 50 µL of the 82 mg/mL DMSO stock solution. Mix until the solution is clear.[9]
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[9]
-
Add 500 µL of ddH₂O or saline to bring the final volume to 1 mL. Mix thoroughly.[9]
-
-
Important Note: This formulation should be prepared fresh and used immediately for optimal results.[9]
Visualizations
WNK Signaling Pathway
The WNK kinase signaling pathway is a critical regulator of ion homeostasis. WNK kinases phosphorylate and activate the downstream kinases SPAK and OSR1, which in turn phosphorylate and regulate the activity of various ion co-transporters.
Caption: The WNK signaling cascade and its inhibition by this compound.
Experimental Workflow for Preparing a Stock Solution
This workflow outlines the key steps and considerations for preparing a stock solution of this compound.
Caption: Workflow for preparing a this compound stock solution.
Troubleshooting Logic for Solubility Issues
This diagram illustrates a logical approach to troubleshooting common solubility problems encountered with this compound.
Caption: A logical guide for troubleshooting this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WNK kinases in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. WNK-IN-11 | Serine/threonin kinase | TargetMol [targetmol.com]
minimizing WNK-IN-11-d3 off-target effects in kinase assays
This guide provides researchers, scientists, and drug development professionals with essential information for using WNK-IN-11-d3, focusing on strategies to minimize off-target effects in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a deuterated, orally active, and potent allosteric inhibitor of With-No-Lysine (WNK) kinases.[1][2][3] The non-deuterated parent compound, WNK-IN-11, is highly potent, with a reported IC50 of 4 nM for the WNK1 enzyme.[4][5] As an allosteric inhibitor, it binds to a site outside of the highly conserved ATP-binding pocket, which contributes to its high selectivity.[6] The deuteration in this compound serves to improve its pharmacokinetic profile, resulting in lower clearance and a two-fold improvement in oral bioavailability in rat models.[1]
WNK kinases are crucial regulators of cellular osmoregulation, electrolyte homeostasis, and blood pressure.[7] They are key upstream components of a signaling pathway that includes the downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (SPS/STE20-related proline-alanine-rich kinase).[7][8]
Q2: I'm observing unexpected cellular effects. Could they be caused by this compound off-targets?
While WNK-IN-11 is known to be highly selective, off-target effects are a possibility with any kinase inhibitor, especially at high concentrations.[6] When WNK-IN-11 was screened against a panel of 440 human kinases at a concentration of 10 µM (2500 times its WNK1 IC50), it only showed significant inhibition of Bruton's tyrosine kinase (BTK) and feline encephalitis virus-related (FER) kinase.[6] If your experimental system expresses high levels of these kinases, or if you are using concentrations significantly above the IC50 for WNK1, off-target effects are more likely.
To investigate this, it is crucial to perform dose-response experiments and consider using cellular target engagement assays to confirm that the observed phenotype is due to the inhibition of WNK kinases.[9]
Q3: How can I determine the optimal concentration of this compound to minimize off-target activity?
The key is to use the lowest concentration of the inhibitor that produces the desired on-target effect.
-
Determine the IC50: First, you should determine the IC50 value of this compound for your specific target WNK kinase (e.g., WNK1, WNK2) in your biochemical assay setup.[9] This provides a benchmark for the potency of the compound.
-
Use a Titration: In cellular assays, perform a dose-response curve starting from a concentration well below the biochemical IC50 and increasing to concentrations 100- to 1000-fold higher.
-
Correlate with Target Engagement: Correlate the phenotypic response with a direct biomarker of WNK pathway inhibition (e.g., reduced phosphorylation of SPAK/OSR1). The optimal concentration range is where you see maximal on-target pathway inhibition with minimal additional effects at higher concentrations.
Q4: What experimental controls are essential for validating that my results are due to on-target WNK inhibition?
To ensure the observed effects are not artifacts, several controls are necessary:
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.[10]
-
Inactive Structural Analog: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.
-
Genetic Controls: The most rigorous approach is to use genetic methods, such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the target WNK kinase. The phenotype observed with this compound should be mimicked by the genetic perturbation.
Quantitative Data: WNK-IN-11 Selectivity Profile
The following table summarizes the known inhibitory activity of the parent compound WNK-IN-11. This data is critical for designing experiments and interpreting results.
| Kinase Target | IC50 (nM) | Off-Target Activity (% Inhibition @ 10 µM) | Notes |
| WNK1 | 4[4][11] | Not Applicable | Primary Target. Allosteric, ATP non-competitive inhibition.[6] |
| WNK2 | ~228 | Not Applicable | Approximately 57-fold less sensitive than WNK1.[11] |
| WNK4 | >4000 | Not Applicable | Over 1000-fold less sensitive than WNK1.[11] |
| BTK | Not Reported | Significant | Identified as a primary off-target in a broad kinase screen.[6] |
| FER | Not Reported | Significant | Identified as a primary off-target in a broad kinase screen.[6] |
| 438 Other Kinases | Not Reported | Not Significant | Showed minimal inhibition in a panel of 440 kinases.[6] |
Experimental Protocols & Troubleshooting
Protocol 1: General Biochemical Kinase Assay (Luminescence-Based)
This protocol is adapted for a generic luminescence-based assay like ADP-Glo™ to determine the IC50 of this compound.[12]
Objective: To measure the concentration-dependent inhibition of a WNK kinase by this compound.
Materials:
-
Recombinant WNK kinase
-
Kinase-specific peptide substrate (e.g., for OSR1)
-
This compound stock solution (in 100% DMSO)
-
Kinase assay buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Luminometer
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound. As an example, create a 10-point, 3-fold serial dilution in a buffer containing 1% DMSO.[12] Include "no-inhibitor" (1% DMSO only) and "no-enzyme" controls.[12]
-
Enzyme & Inhibitor Pre-incubation: Add the WNK kinase and the diluted this compound (or DMSO vehicle) to the wells of the 384-well plate. Allow for a pre-incubation period of 15 minutes at room temperature.[12]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[12] It is recommended to use concentrations of both ATP and substrate that are at or near their Michaelis-Menten constant (Km) for the enzyme.
-
Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 1-2 hours) at room temperature.[12] Ensure this time is within the linear range of the reaction.
-
Reaction Termination & ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent. This reagent will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 30-40 minutes at room temperature.[12]
-
ADP to ATP Conversion & Signal Generation: Add the Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes.[12]
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Normalize the data using the "no-enzyme" (100% inhibition) and "no-inhibitor" (0% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Workflow for Kinase Selectivity Profiling
Kinase profiling is essential to empirically determine the selectivity of an inhibitor and identify potential off-targets.[13]
Objective: To assess the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
-
Select Kinase Panel: Choose a diverse panel of kinases. Commercial services offer panels that cover a large portion of the human kinome.[14]
-
Choose Inhibitor Concentration: For an initial screen, a single high concentration of the inhibitor is often used (e.g., 1 µM or 10 µM).[6] This helps to identify even weak off-target interactions.
-
Perform Biochemical Assays: Run biochemical kinase activity assays for every kinase in the panel in the presence of this compound and a vehicle control. A variety of assay formats can be used, including radiometric, fluorescence, or luminescence-based methods.[9]
-
Calculate Percent Inhibition: For each kinase, calculate the percent inhibition caused by this compound relative to the vehicle control.
-
Identify Hits: Set a threshold for significance (e.g., >50% inhibition). Kinases that are inhibited above this threshold are considered "hits."
-
Follow-up with IC50 Determination: For any identified hits, perform full dose-response experiments to determine their IC50 values.[13]
-
Calculate Selectivity Score: The selectivity can be quantified by comparing the IC50 for the primary target (e.g., WNK1) to the IC50 for the off-target hits.
Visual Guides
Signaling Pathway
Caption: Simplified WNK kinase signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for identifying off-targets using a kinase selectivity profiling screen.
Troubleshooting Guide
Caption: A decision-making flowchart for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. WNK-IN-11 - Immunomart [immunomart.org]
- 6. WNK-IN-11 | Serine/threonin kinase | TargetMol [targetmol.com]
- 7. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. domainex.co.uk [domainex.co.uk]
- 13. promega.com [promega.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with WNK-IN-11-d3 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using WNK-IN-11-d3. The information is tailored for scientists and drug development professionals to interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a deuterated, orally active, and selective allosteric inhibitor of With-No-Lysine (WNK) kinases, particularly potent against WNK1. Its primary mechanism is to bind to a site distinct from the ATP-binding pocket, thereby locking the kinase in an inactive conformation. This prevents the phosphorylation of downstream targets, primarily the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1) kinases. The expected outcome of this compound treatment is the inhibition of the WNK-SPAK/OSR1 signaling pathway, which plays a crucial role in regulating ion co-transporters and maintaining cellular osmotic homeostasis.
Q2: What are the expected cellular and physiological effects of this compound treatment?
Based on its mechanism of action, this compound is expected to modulate the activity of ion co-transporters such as NKCC1 and NCC. Physiologically, this leads to effects on blood pressure regulation and electrolyte balance. In experimental settings, researchers can anticipate alterations in cell volume, ion flux, and the phosphorylation status of SPAK/OSR1 and their substrates.
Q3: Are there any known off-target or unexpected effects of this compound?
Yes, recent studies have revealed unexpected effects of WNK inhibition that are not directly related to the canonical WNK-SPAK/OSR1 pathway. These include alterations in the phosphorylation of Akt and c-Myc, and effects on immune cell function, such as decreased volume and motility of Natural Killer (NK) cells.[1][2] Researchers should be aware of these potential off-target effects when interpreting their data.
Troubleshooting Guide for Unexpected Results
This guide addresses specific issues that may arise during experiments with this compound and provides a logical workflow for troubleshooting.
Issue 1: No significant change in the phosphorylation of downstream targets (pSPAK/pOSR1) after this compound treatment.
This is a common issue that can be due to several factors. The following troubleshooting workflow can help identify the root cause.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions.
-
Check Cell Permeability: Confirm that this compound is effectively entering the cells being used. This can be assessed indirectly by using a positive control cell line where the compound is known to be effective.
-
Optimize Treatment Conditions: The concentration and duration of treatment may need to be optimized for your specific cell type. Perform a dose-response and time-course experiment.
-
Assess WNK1 Expression: Verify that your cell model expresses sufficient levels of WNK1, the primary target of this compound. Low or absent WNK1 expression will result in a minimal response.
-
Use a Positive Control: Include a positive control treatment that is known to activate the WNK pathway (e.g., hypotonic or low-chloride buffer) to ensure that the signaling cascade is functional in your cells.
Issue 2: Unexpected changes in cell phenotype or signaling pathways unrelated to WNK-SPAK/OSR1.
Researchers have observed that WNK inhibition can lead to unexpected cellular responses. The table below summarizes some of these findings.
Table 1: Summary of Unexpected Quantitative Results with WNK Inhibitor Treatment
| Parameter | Cell Type | Inhibitor | Concentration | Observed Effect | Reference |
| Cell Volume | IL-2-activated mouse NK cells | WNK-IN-11 | 10 µM | ~15% decrease | [1][2] |
| Akt Phosphorylation (pS473) | IL-2-activated mouse NK cells | WNK-IN-11 | 10 µM | ~2-fold increase | [1][2] |
| c-Myc Phosphorylation (pS62) | IL-2-activated mouse NK cells | WNK-IN-11 | 10 µM | Significant increase | [1] |
| p38-MAPK Activation | HeLa cells | WNK463 (pan-WNK inhibitor) | Short-term (2h) | Hyperactivation | [3] |
If you observe similar unexpected effects, consider the following:
Troubleshooting Steps:
-
Confirm with a Structurally Different WNK Inhibitor: To determine if the observed effect is a specific consequence of WNK inhibition or an off-target effect of this compound, use another WNK inhibitor with a different chemical scaffold (e.g., WNK463). If the phenotype is reproduced, it is more likely to be an on-target effect of WNK inhibition.
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Investigate Alternative Signaling Pathways: As shown in Table 1, WNK inhibition can impact pathways such as PI3K/Akt and MAPK.[1][3] Perform experiments to assess the activity of key nodes in these pathways.
-
Utilize Genetic Approaches: To definitively link the observed phenotype to WNK1, use siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of WNK1. If the phenotype is recapitulated, it confirms the involvement of WNK1.
-
Consult the Literature: The field of WNK signaling is rapidly evolving. Regularly search for new publications that may shed light on your unexpected findings.
Experimental Protocols
Western Blotting for Phosphorylated SPAK/OSR1
This protocol is for the detection of phosphorylated SPAK (at Ser373) and OSR1 (at Ser325), key downstream targets of WNK kinases.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody (anti-phospho-SPAK/OSR1)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-SPAK/OSR1 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent.
Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Signaling Pathway Diagram
The following diagram illustrates the canonical WNK-SPAK/OSR1 signaling pathway and highlights the point of inhibition by this compound.
References
Optimizing WNK-IN-11-d3 for In Vivo Success: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vivo use of WNK-IN-11-d3, a potent and selective WNK kinase inhibitor. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help ensure efficacy while minimizing toxicity in your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice for an initial efficacy study?
A1: Based on available preclinical data, a starting dose of 30 mg/kg administered orally (p.o.) has been shown to significantly reduce systolic blood pressure in mouse models of hypertension.[1] However, dose-response studies are recommended to determine the optimal dose for your specific model and experimental endpoint. Doses ranging from 10 to 100 mg/kg have been explored, demonstrating a dose-dependent effect on diuresis, natriuresis, and kaliuresis.[1]
Q2: What is a suitable vehicle for formulating this compound for oral gavage in mice?
A2: this compound can be formulated as a suspension for oral administration. A common formulation involves suspending the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Alternatively, a solution can be prepared using a combination of solvents like DMSO, PEG300, and Tween 80 in saline or corn oil. For example, a formulation could consist of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. It is crucial to ensure the final solution is a homogenous and stable suspension before administration.
Q3: What are the expected physiological effects of this compound administration in rodents?
A3: this compound is an inhibitor of With-No-Lysine (WNK) kinases, which play a key role in regulating ion transport in the kidney. Therefore, expected on-target physiological effects include a reduction in blood pressure, as well as dose-dependent increases in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis).[1] At higher doses, an increase in heart rate might be observed.[1]
Q4: What are the potential off-target effects or toxicities associated with WNK inhibitors?
A4: While this compound is a selective inhibitor, high doses or prolonged treatment may lead to adverse effects. As with any kinase inhibitor, off-target activities are a possibility. Potential toxicities could be related to electrolyte imbalances due to the diuretic and natriuretic effects. It is essential to monitor for signs of dehydration, electrolyte abnormalities (hypo/hyperkalemia, hypo/hypernatremia), and general signs of toxicity such as weight loss, lethargy, or changes in behavior. Comprehensive toxicity studies are recommended to establish a safe dose range.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant reduction in blood pressure observed. | - Suboptimal Dose: The administered dose may be too low for the specific animal model or disease severity. - Poor Bioavailability: Issues with the formulation may lead to poor absorption of the compound. - Incorrect Animal Model: The chosen hypertension model may not be responsive to WNK inhibition. - Measurement Error: Inaccurate blood pressure readings due to improper technique or equipment malfunction. | - Conduct a dose-response study to identify the optimal effective dose. - Ensure the formulation is a homogenous suspension and consider optimizing the vehicle. - Verify the suitability of the hypertension model for studying the WNK pathway. - Review and standardize the blood pressure measurement protocol. Ensure proper training and equipment calibration. |
| Significant weight loss or signs of dehydration in treated animals. | - Excessive Diuresis: The dose may be too high, leading to excessive fluid and electrolyte loss. - General Toxicity: Potential off-target effects or on-target toxicity at the administered dose. | - Reduce the dose of this compound. - Ensure animals have free access to water and consider providing supplemental hydration (e.g., hydrogel). - Monitor electrolyte levels in the blood. - Conduct a thorough toxicity assessment at the effective dose. |
| Inconsistent or highly variable blood pressure readings. | - Animal Stress: Stress during handling and measurement can significantly impact blood pressure. - Improper Acclimation: Insufficient acclimation of the animals to the measurement procedure. - Technical Variability: Inconsistent application of the tail cuff or sensor placement. | - Handle animals gently and minimize noise and disturbances in the experimental room. - Implement a thorough acclimation period where animals are accustomed to the restraint and measurement procedure for several days before data collection. - Ensure consistent placement of the tail cuff and sensor for all measurements. |
| Unexpected mortality in the treatment group. | - Acute Toxicity: The administered dose may be acutely toxic. - Severe Electrolyte Imbalance: Rapid and severe loss of electrolytes can be life-threatening. | - Immediately halt the experiment and perform a necropsy to investigate the cause of death. - Conduct a dose-range finding study starting with a much lower dose to determine the maximum tolerated dose (MTD). - Closely monitor electrolyte levels and clinical signs in subsequent studies. |
Quantitative Data Summary
Table 1: In Vivo Efficacy and Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Species | Dose | Route | Observation | Reference |
| Pharmacokinetics | Rat | 1.5 mg/kg | p.o. | Improved PK profile, lower clearance, and 2-fold improvement in oral bioavailability compared to a predecessor compound. | [1] |
| Systolic Blood Pressure | Mouse (FVB) | 30 mg/kg | p.o. | Significant reduction in systolic blood pressure compared to untreated mice. | [1] |
| Diuresis, Natriuresis, Kaliuresis | Mouse (FVB) | 10-100 mg/kg | p.o. | Dose-dependent increase in urine, sodium, and potassium excretion. | [1] |
Detailed Experimental Protocols
Protocol 1: Induction of Hypertension in Mice (Angiotensin II Infusion Model)
This protocol describes the induction of hypertension in mice using continuous infusion of angiotensin II via osmotic minipumps, a widely used model to study the mechanisms of hypertension and evaluate antihypertensive drugs.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Angiotensin II
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet model 1002 or equivalent)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors)
-
Wound clips or sutures
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Pump Preparation: Under sterile conditions, fill osmotic minipumps with angiotensin II dissolved in sterile saline at a concentration calculated to deliver the desired dose (e.g., 400-1000 ng/kg/min). Prime the pumps by incubating them in sterile saline at 37°C for at least 4 hours.
-
Anesthesia and Surgical Preparation: Anesthetize the mouse using isoflurane. Shave the fur on the back, between the shoulder blades, and disinfect the surgical area with an appropriate antiseptic.
-
Pump Implantation: Make a small midline incision in the skin. Using blunt dissection, create a subcutaneous pocket. Insert the primed osmotic minipump into the pocket with the flow moderator pointing away from the incision.
-
Wound Closure and Post-operative Care: Close the incision with wound clips or sutures. Administer a post-operative analgesic as recommended by your institution's veterinary guidelines. Monitor the animal closely until it has fully recovered from anesthesia.
-
Hypertension Development: Allow 7-14 days for hypertension to develop and stabilize before initiating treatment with this compound.
Protocol 2: Non-Invasive Blood Pressure Measurement in Mice (Tail-Cuff Plethysmography)
This protocol outlines the standard procedure for measuring systolic and diastolic blood pressure in conscious mice using a tail-cuff system.[2][3][4][5]
Materials:
-
Tail-cuff blood pressure measurement system (e.g., CODA, Kent Scientific)
-
Mouse restrainers of appropriate size
-
Warming platform
Procedure:
-
Acclimation: For at least 3-5 consecutive days prior to the experiment, acclimate the mice to the procedure. Place each mouse in a restrainer on the warming platform for 15-20 minutes each day. This helps to reduce stress-induced fluctuations in blood pressure.
-
Experimental Setup: On the day of measurement, place the mice in their restrainers on the pre-warmed platform (30-34°C) to ensure adequate blood flow to the tail.
-
Cuff Placement: Securely place the occlusion and volume-pressure recording (VPR) cuffs at the base of the mouse's tail.
-
Measurement Cycles: Initiate the measurement protocol on the system. Typically, this involves a series of inflation and deflation cycles. It is common to program 5-10 acclimation cycles followed by 10-20 measurement cycles.
-
Data Acquisition: The system will automatically detect and record systolic and diastolic blood pressure.
-
Data Analysis: Exclude any outlier readings and calculate the average blood pressure for each animal from the valid measurement cycles.
Protocol 3: In Vivo Toxicity Assessment
This protocol provides a general framework for assessing the potential toxicity of this compound in rodents.
Materials:
-
This compound and vehicle
-
Rodents (species and strain as per study design)
-
Animal balance
-
Equipment for blood collection (e.g., capillary tubes, syringes)
-
Tubes for blood chemistry analysis (e.g., serum separator tubes)
-
Formalin and other fixatives for tissue preservation
-
Microscope and slides for histopathology
Procedure:
-
Dose Administration and Observation: Administer this compound or vehicle to the animals daily (or as per the dosing schedule) for the duration of the study (e.g., 14 or 28 days).
-
Clinical Observations: Observe the animals at least once daily for any clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record the body weight of each animal prior to the start of the study and at least weekly thereafter.
-
Food and Water Consumption: Monitor and record food and water consumption weekly.
-
Terminal Procedures: At the end of the study, euthanize the animals.
-
Blood Collection and Analysis: Collect blood via cardiac puncture or other appropriate method. Perform clinical chemistry analysis on serum or plasma to evaluate organ function (e.g., kidney function: BUN, creatinine; liver function: ALT, AST; electrolytes: Na+, K+, Cl-).
-
Gross Necropsy and Histopathology: Perform a full gross necropsy on all animals. Collect and preserve major organs and tissues in formalin. Process the tissues for histopathological examination by a qualified pathologist.
Visualizations
Caption: WNK Signaling Pathway in Blood Pressure Regulation.
Caption: In Vivo Efficacy and Toxicity Workflow.
References
dealing with hygroscopic DMSO when preparing WNK-IN-11-d3 stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WNK-IN-11-d3 and facing challenges related to the hygroscopic nature of its solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my this compound powder not dissolving properly, or why do I see precipitation in my stock solution?
A1: The most common reason for solubility issues with this compound is the presence of water in the DMSO.[1][2][3] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][4][5][6] This absorbed water can significantly decrease the solubility of compounds like this compound.[1][2][3] To resolve this, it is crucial to use fresh, anhydrous, or newly opened DMSO for preparing your stock solution.[1][3][7] If you observe precipitation after freeze-thaw cycles, this is also likely due to water absorption, which lowers the freezing point of the DMSO-water mixture and can cause the compound to crash out of solution.[2][8]
Q2: My final stock solution concentration is lower than my calculations predicted. What could have gone wrong?
A2: An inaccurate final concentration can be due to several factors related to hygroscopic DMSO. If the DMSO has absorbed water, its density changes, which can lead to inaccuracies if you are measuring by volume instead of weight. More critically, if the this compound has not fully dissolved due to water contamination in the DMSO, the actual concentration of the supernatant will be lower than expected. Ensure you are using high-purity, anhydrous DMSO and that the compound is completely dissolved before making further dilutions.[9]
Q3: How can I prevent my this compound stock solution from precipitating after repeated freeze-thaw cycles?
A3: To prevent precipitation, it is highly recommended to aliquot your stock solution into smaller, single-use volumes after preparation.[1] This minimizes the number of freeze-thaw cycles for the bulk of your stock. Each time a vial is opened, it is exposed to atmospheric moisture, which the DMSO will absorb. By using single-use aliquots, you ensure that the stock you are using is not compromised by repeated exposure to air. Storing these aliquots at -80°C is also recommended for long-term stability.[1][7]
Q4: What are the best practices for storing and handling anhydrous DMSO to maintain its integrity?
A4: Anhydrous DMSO should be stored in a tightly sealed container in a dry, well-ventilated place, away from sources of ignition.[4][10] To minimize water absorption, it is best to work with it under an inert gas atmosphere (like argon or nitrogen) if possible. When you need to use it, allow the bottle to come to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces inside the container.[5] For critical applications, purchasing smaller bottles of anhydrous DMSO to ensure the contents are used up quickly after opening is a good strategy.
Q5: Can I use older DMSO that has potentially been exposed to air for preparing my this compound stock?
A5: It is strongly advised against using older, potentially "wet" DMSO for preparing stock solutions of this compound, as its solubility is significantly impacted by moisture.[1][3] Using compromised DMSO can lead to inaccurate concentrations and failed experiments. Always use a fresh bottle or a properly stored anhydrous grade of DMSO for the best results.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the preparation of this compound stock solutions.
| Parameter | Value | Source(s) |
| This compound Solubility in DMSO | ≥ 100 mg/mL (214.86 mM) | [1][11] |
| WNK-IN-11 Solubility in DMSO | 92 mg/mL (198.96 mM) to 150 mg/mL (324.39 mM) | [3][7] |
| Impact of Water on DMSO | Water absorption significantly reduces compound solubility. | [1][2][3] |
| Freezing Point of Pure DMSO | 19°C (66°F) | [12] |
| Freezing Point of DMSO with 33% Water | -73°C | [2] |
| This compound Powder Storage | -20°C for 3 years; 4°C for 2 years | [11] |
| This compound Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1][13] |
Detailed Experimental Protocol for this compound Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 465.41 g/mol ).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), unopened or properly stored
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonication bath
Procedure:
-
Equilibration: Allow the vial of this compound powder and the bottle of anhydrous DMSO to reach room temperature before opening. This prevents condensation of atmospheric moisture.
-
Weighing: Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 4.65 mg of the compound.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the 4.65 mg example, you would add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. A brief sonication may be recommended to aid dissolution if the compound is slow to dissolve.[7] Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage: Once the this compound is completely dissolved, immediately aliquot the stock solution into smaller, single-use, sterile tubes. This is a critical step to prevent degradation from multiple freeze-thaw cycles and to minimize water absorption in the bulk stock.[1]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][13]
Visual Guides
Caption: Troubleshooting workflow for this compound solubility problems.
Caption: How water absorption by DMSO negatively impacts this compound solutions.
Caption: Logical workflow for proper handling of DMSO and stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ziath.com [ziath.com]
- 3. selleckchem.com [selleckchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. WNK-IN-11 | Serine/threonin kinase | TargetMol [targetmol.com]
- 8. ziath.com [ziath.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Immunomart [immunomart.org]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
troubleshooting variability in WNK-IN-11-d3 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the WNK kinase inhibitor, WNK-IN-11-d3.
Troubleshooting Guide
Variability in experimental results can be a significant challenge. This guide addresses common issues encountered when using this compound in a question-and-answer format.
Question: I am observing inconsistent inhibition of my target, phosphorylated SPAK/OSR1, even at the same concentration of this compound. What could be the cause?
Answer: This is a common issue that can stem from several factors related to the compound itself, the cells, or the assay procedure.
-
Compound Stability and Handling:
-
Improper Storage: this compound stock solutions have limited stability. For long-term storage, aliquots should be kept at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month[1]. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound.
-
Solubility Issues: this compound is highly soluble in DMSO (≥ 100 mg/mL), but insoluble in water[2]. Ensure that the final DMSO concentration in your cell culture media is consistent across experiments and is at a level that is not toxic to your cells (typically <0.5%). Precipitation of the compound in aqueous media can lead to a lower effective concentration. Using freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility[3].
-
-
Cell Culture Conditions:
-
Cell Line Integrity: Ensure you are using a validated and authenticated cell line. Genetic drift can occur with high passage numbers, leading to altered signaling pathways and responses to inhibitors. It is advisable to use cells within a defined passage number range for all experiments.
-
Cell Density and Health: The density of cells at the time of treatment can influence the outcome. Overly confluent or sparse cultures can behave differently. Standardize cell seeding density and ensure cells are in a logarithmic growth phase and healthy at the time of the experiment.
-
Serum Variability: If using serum-containing media, be aware that batch-to-batch variability in serum can affect experimental outcomes. Consider using a single lot of serum for a set of experiments or transitioning to serum-free media if possible.
-
-
Assay Protocol:
-
Incubation Time: The optimal incubation time with this compound may vary depending on the cell type and the specific downstream readout. A time-course experiment is recommended to determine the optimal duration for observing the desired effect.
-
Reagent Consistency: Ensure all reagents, including cell culture media, buffers, and antibodies, are from consistent lots and are not expired.
-
Question: My in vitro kinase assay with this compound shows potent inhibition, but I'm not seeing the same effect in my cell-based assay. Why is there a discrepancy?
Answer: Discrepancies between in vitro and in cell-based assays are not uncommon and can be attributed to several factors:
-
Cellular Permeability: While this compound is orally active, its permeability can vary across different cell types. If the compound is not efficiently entering the cells, its intracellular concentration may not be sufficient to inhibit WNK kinases.
-
Metabolic Instability: Although this compound is deuterated to improve its metabolic stability and pharmacokinetic profile, some cell lines may have higher metabolic activity that could still lead to the breakdown of the compound over time[1]. The deuteration slows down, but does not completely stop, metabolism.
-
Off-Target Effects: In a cellular context, kinase inhibitors can have off-target effects that may counteract or mask the intended inhibitory effect on the WNK pathway. WNK-IN-11 has been shown to have high selectivity, but at higher concentrations, off-target inhibition of kinases like BTK and FER has been observed[2].
-
Presence of ATP: In vitro kinase assays can be performed at various ATP concentrations. In contrast, cells have a high intracellular ATP concentration. If the inhibitor is ATP-competitive, its efficacy in a cellular environment will be lower than in an in vitro assay with low ATP concentrations. However, WNK-IN-11 is an allosteric inhibitor and is not ATP-competitive, so this is less likely to be the primary cause for this specific compound[2].
Question: I am seeing significant well-to-well or plate-to-plate variability in my assay results. How can I minimize this?
Answer: This type of variability often points to technical inconsistencies in the experimental workflow.
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting can lead to significant errors, especially when working with small volumes. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.
-
Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate solutes and affect cell growth and compound activity. To mitigate this, consider not using the outer wells for experimental samples and instead filling them with sterile media or PBS.
-
Cell Seeding Uniformity: Ensure that cells are evenly distributed when seeding plates. A non-uniform cell distribution will lead to variability in the starting cell number per well.
-
Incubator Conditions: Inconsistent temperature or CO2 levels in the incubator can affect cell health and growth. Ensure your incubator is properly maintained and calibrated.
-
Washing Steps: Inconsistent washing steps during the assay (e.g., for western blotting or ELISA) can lead to variable background signals. Standardize the volume, number, and duration of washes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a deuterated form of WNK-IN-11, which is a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases. It does not compete with ATP for the kinase binding site. WNK kinases are key regulators of ion homeostasis and blood pressure through the phosphorylation and activation of SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1). These downstream kinases then phosphorylate and regulate the activity of ion co-transporters such as NKCC1/2 and NCC.
Q2: Why is this compound deuterated?
A2: Deuteration is the process of replacing hydrogen atoms with their heavier isotope, deuterium. This substitution strengthens the chemical bonds (C-D vs. C-H), which can slow down the rate of metabolic breakdown by enzymes like cytochrome P450. In the case of this compound, deuteration leads to an improved pharmacokinetic profile, including lower clearance and increased oral bioavailability compared to its non-deuterated counterpart, WNK-IN-11[1].
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in high-quality, anhydrous DMSO to prepare a stock solution. For long-term storage (up to 6 months), it is recommended to aliquot the stock solution into single-use vials and store them at -80°C. For shorter periods (up to 1 month), storage at -20°C is acceptable[1]. Avoid repeated freeze-thaw cycles.
Q4: What are the expected downstream effects of WNK inhibition by this compound in cells?
A4: Inhibition of WNK kinases by this compound is expected to decrease the phosphorylation of its direct substrates, SPAK and OSR1. This, in turn, will lead to reduced phosphorylation and altered activity of downstream ion co-transporters like NKCC1 and NCC. The specific cellular consequences will depend on the cell type and its reliance on the WNK signaling pathway for ion homeostasis and other cellular processes.
Q5: Are there known off-target effects for WNK-IN-11, the parent compound of this compound?
A5: WNK-IN-11 is a highly selective inhibitor. However, at high concentrations (10 µM), it has been shown to inhibit BTK and FER kinases. It's important to use the lowest effective concentration of this compound to minimize the risk of off-target effects[2].
Data Presentation
Table 1: Physical and Chemical Properties of WNK-IN-11 and this compound
| Property | WNK-IN-11 | This compound |
| Molecular Formula | C₂₁H₂₁Cl₂N₅OS | C₂₁H₁₈D₃Cl₂N₅OS |
| Molecular Weight | 462.4 g/mol [4][5] | ~465.4 g/mol |
| CAS Number | 2123489-30-3[4] | 2123483-49-6[1] |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | DMSO: ≥92 mg/mL (198.96 mM)[3] | DMSO: ≥100 mg/mL (214.86 mM)[1] |
| H₂O: Insoluble[2] | - | |
| Storage (Powder) | -20°C for 3 years[2] | -20°C for 3 years |
| Storage (in Solvent) | -80°C for 1 year[2] | -80°C for 6 months, -20°C for 1 month[1] |
Experimental Protocols
Recommended Protocol for a Cell-Based WNK Inhibition Assay
This protocol provides a general framework for assessing the efficacy of this compound in a cell-based assay by measuring the phosphorylation of a downstream target, such as OSR1.
1. Cell Culture and Seeding: a. Culture your cells of interest in their recommended growth medium. b. The day before the experiment, seed the cells into multi-well plates at a predetermined density that will result in 70-80% confluency at the time of treatment.
2. Preparation of this compound Working Solutions: a. Prepare a fresh dilution series of this compound from your DMSO stock solution in the appropriate cell culture medium. b. Ensure the final DMSO concentration is the same across all wells, including the vehicle control (e.g., 0.1%).
3. Treatment of Cells: a. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. b. Incubate the cells for the desired period (a time-course experiment from 1 to 24 hours is recommended to determine the optimal time point).
4. Cell Lysis: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 4°C.
5. Protein Quantification and Analysis: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). b. Analyze the phosphorylation status of WNK pathway components by Western blotting using phospho-specific antibodies (e.g., phospho-SPAK/OSR1) and total protein antibodies for normalization. Alternatively, an ELISA-based method can be used for higher throughput.
Mandatory Visualizations
Caption: The WNK signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for using this compound in cell-based assays.
Caption: A decision tree for troubleshooting variability in this compound experiments.
References
Technical Support Center: WNK-IN-11-d3 Activity and Serum Protein Impact
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the impact of serum proteins on the activity of WNK-IN-11-d3, a deuterated, allosteric inhibitor of With-No-Lysine (WNK) kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the deuterated form of WNK-IN-11, a potent and selective allosteric inhibitor of WNK1 kinase with an IC50 of 4 nM.[1][2] It functions through ATP non-competitive inhibition, binding to a site outside of the highly conserved ATP pocket, which contributes to its high selectivity.[1][3] The "d3" designation indicates that three hydrogen atoms have been replaced with deuterium, a modification often used in drug development to improve metabolic stability and pharmacokinetic properties. WNK kinases are crucial regulators of ion homeostasis and blood pressure through the WNK-OSR1/SPAK signaling pathway.[4]
Q2: Why is it important to assess the impact of serum proteins on this compound activity?
A2: Small molecule inhibitors, like this compound, can bind to plasma proteins, primarily albumin. This binding is reversible, and only the unbound, or "free," fraction of the inhibitor is available to interact with its target kinase and exert a biological effect. High plasma protein binding can significantly reduce the effective concentration of the inhibitor at the target site, leading to a decrease in potency (a higher IC50 value) in cellular or in vivo settings compared to biochemical assays. Therefore, understanding the extent of plasma protein binding is critical for translating in vitro results to in vivo efficacy and for optimizing dosing regimens.
Q3: What is an "IC50 shift" and how does it relate to serum protein binding?
A3: An IC50 shift refers to the increase in the half-maximal inhibitory concentration (IC50) of a compound when the assay is performed in the presence of serum or serum proteins compared to a protein-free buffer. This shift is a direct consequence of the inhibitor binding to serum proteins, which reduces the concentration of the free inhibitor available to bind to the target kinase. A larger IC50 shift indicates a higher degree of plasma protein binding.
Q4: What are the standard methods to determine the plasma protein binding of this compound?
A4: The "gold standard" method for determining the percentage of plasma protein binding (%PPB) is Equilibrium Dialysis . This technique involves separating a solution of the inhibitor in plasma from a protein-free buffer by a semi-permeable membrane. Only the unbound inhibitor can cross the membrane. By measuring the inhibitor concentration in both chambers at equilibrium, the free and bound fractions can be accurately determined. Other methods include ultrafiltration and ultracentrifugation.
Troubleshooting Guides
Issue 1: A significant loss of this compound potency (high IC50) is observed in cell-based assays compared to biochemical assays.
-
Possible Cause: High plasma protein binding in the cell culture medium containing fetal bovine serum (FBS).
-
Troubleshooting Steps:
-
Quantify the IC50 Shift: Perform a kinase activity assay with and without the addition of a defined concentration of bovine serum albumin (BSA) or human serum albumin (HSA) to the reaction buffer. This will provide a quantitative measure of the impact of protein binding on the IC50 value.
-
Determine the Fraction Unbound (fu): Conduct a plasma protein binding assay (e.g., equilibrium dialysis) to determine the percentage of this compound that is bound to plasma proteins. This will allow you to calculate the free concentration of the inhibitor in your cell-based assays.
-
Adjust Dosing in Cellular Assays: Based on the fraction unbound, you may need to increase the concentration of this compound in your cell-based experiments to achieve a therapeutically relevant free concentration.
-
Consider Serum-Free or Low-Serum Conditions: If experimentally feasible, perform initial cell-based assays in serum-free or low-serum media to minimize the confounding effect of protein binding.
-
Issue 2: High variability in IC50 values between different batches of fetal bovine serum (FBS).
-
Possible Cause: Lot-to-lot variability in the protein composition and concentration of FBS.
-
Troubleshooting Steps:
-
Standardize FBS Batch: For a series of related experiments, use a single, pre-tested batch of FBS to ensure consistency.
-
Use Purified Albumin: For more controlled experiments, supplement basal media with a known concentration of purified BSA or HSA instead of relying on FBS.
-
Characterize Serum Lots: If using different FBS lots is unavoidable, consider measuring the total protein or albumin concentration for each lot to better understand potential sources of variability.
-
Issue 3: this compound appears to be unstable in the kinase assay buffer containing serum.
-
Possible Cause: Enzymatic degradation by proteases or other enzymes present in the serum.
-
Troubleshooting Steps:
-
Stability Assessment: Incubate this compound in the assay buffer with and without serum for the duration of the experiment. At various time points, measure the concentration of the intact compound using LC-MS to assess its stability.
-
Use Heat-Inactivated Serum: Heat-inactivating the serum (typically at 56°C for 30 minutes) can denature many enzymes and may reduce the degradation of your compound.
-
Add Protease Inhibitors: Consider adding a cocktail of broad-spectrum protease inhibitors to the assay buffer, ensuring they do not interfere with the kinase activity measurement.
-
Data Presentation
Table 1: Representative Data on the Impact of Serum Protein on WNK Inhibitor Activity
| Parameter | This compound (Hypothetical Data) | WNK463 (Reference Compound) |
| Biochemical IC50 (WNK1) | 4 nM | 5 nM[5] |
| Cellular IC50 (in 10% FBS) | 150 nM | Not Reported |
| IC50 in 4% HSA | 120 nM | Not Reported |
| Plasma Protein Binding (%) | 98.5% | Not Reported |
| Fraction Unbound (fu) | 1.5% | Not Reported |
Note: Data for this compound is hypothetical and for illustrative purposes. WNK463 is another known pan-WNK inhibitor.
Experimental Protocols
Protocol 1: IC50 Shift Assay for this compound
-
Prepare Reagents:
-
WNK1 enzyme
-
Substrate (e.g., OSR1 peptide)
-
ATP (at Km concentration for WNK1)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution in DMSO
-
Human Serum Albumin (HSA) solution (e.g., 4% w/v in kinase assay buffer)
-
Detection reagent (e.g., ADP-Glo™)
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, set up two sets of reactions:
-
Set A (No Protein): Add this compound dilutions to wells containing WNK1 enzyme and substrate in kinase assay buffer.
-
Set B (With Protein): Add this compound dilutions to wells containing WNK1 enzyme, substrate, and 4% HSA in kinase assay buffer.
-
-
Include no-inhibitor and no-enzyme controls for both sets.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction and measure kinase activity using the chosen detection method (e.g., luminescence for ADP-Glo™).
-
Plot the percentage of inhibition against the log concentration of this compound for both sets of conditions.
-
Calculate the IC50 values for both conditions using a non-linear regression curve fit.
-
The IC50 shift is the ratio of the IC50 value with HSA to the IC50 value without HSA.
-
Protocol 2: Equilibrium Dialysis for Plasma Protein Binding
-
Prepare Dialysis Unit:
-
Hydrate the semi-permeable membrane (e.g., 12-14 kDa MWCO) of the equilibrium dialysis device (e.g., RED device) according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Spike human plasma with this compound to a final concentration (e.g., 1 µM).
-
Add the plasma sample containing this compound to one chamber of the dialysis unit.
-
Add an equal volume of protein-free buffer (e.g., PBS) to the adjacent chamber.
-
-
Equilibration:
-
Seal the dialysis unit and incubate at 37°C on an orbital shaker for a predetermined time to reach equilibrium (e.g., 4-6 hours).
-
-
Sample Analysis:
-
After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both samples using a validated LC-MS/MS method.
-
-
Calculation:
-
Fraction Unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]
-
Percent Bound = (1 - fu) * 100
-
Mandatory Visualizations
Caption: The WNK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the impact of serum proteins on inhibitor activity.
Caption: Troubleshooting decision tree for a high IC50 shift.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. WNK-IN-11 | Serine/threonin kinase | TargetMol [targetmol.com]
- 4. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
long-term storage and stability of WNK-IN-11-d3 solutions
Technical Support Center: WNK-IN-11-d3 Solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the .
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterated form of WNK-IN-11, a potent and selective allosteric inhibitor of With-No-Lysine (WNK) kinases[1][2]. WNK kinases are crucial regulators of ion transport and are implicated in conditions like hypertension and neuropathic pain, making them significant targets for drug development[3][4]. The deuterated version is often used in metabolic studies to track the compound's fate.
Q2: How should I prepare stock solutions of this compound?
The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO)[5]. For optimal solubility, use fresh, high-purity DMSO, as moisture can reduce solubility. Sonication may be required to fully dissolve the compound[5].
Q3: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity of the compound. Recommendations vary slightly by supplier but generally follow these guidelines:
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | ≥ 3 years | [5][6] |
| In Solvent (e.g., DMSO) | -80°C | 1-2 years | [1][5] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1] |
Q4: How many freeze-thaw cycles can a this compound stock solution tolerate?
To avoid degradation, it is strongly recommended to aliquot stock solutions into single-use volumes. This practice minimizes the number of freeze-thaw cycles the solution is subjected to.
Q5: My compound arrived in a vial that looks empty. Is this normal?
Yes, for small quantities, the powder can be a very fine, static film that is difficult to see. Before opening, centrifuge the vial to pellet the powder at the bottom. Then, add the appropriate solvent to dissolve the compound fully.
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has precipitated.
-
Cause A: Poor Solubility. The compound may not have fully dissolved.
-
Solution: Warm the solution gently (e.g., in a 37°C water bath) and sonicate until it becomes clear. Always use fresh, anhydrous DMSO for the best results.
-
-
Cause B: Saturation during Dilution. The compound may have precipitated when diluted into an aqueous buffer for your experiment.
-
Solution: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility. You may need to optimize your serial dilution protocol or use a co-solvent system if compatible with your assay.
-
Issue 2: I am observing inconsistent or lower-than-expected activity in my experiments.
-
Cause A: Compound Degradation. The compound may have degraded due to improper storage or excessive freeze-thaw cycles.
-
Solution: Use a fresh aliquot of your stock solution. If the problem persists, prepare a new stock solution from powder. To confirm compound integrity, perform a stability analysis using a method like HPLC-MS (see protocol below).
-
-
Cause B: Inaccurate Concentration. The initial stock solution concentration may be incorrect due to weighing errors or incomplete dissolution.
-
Solution: Prepare a new stock solution, ensuring your balance is calibrated and the compound is fully dissolved.
-
Below is a troubleshooting workflow to diagnose and resolve common issues.
WNK Signaling Pathway Context
This compound inhibits WNK kinases, which are upstream regulators of the SPAK/OSR1 kinases. This pathway plays a critical role in controlling the activity of ion co-transporters like NCC and NKCC, thereby regulating electrolyte balance and blood pressure[3][7][8].
Experimental Protocol: Stability Assessment by HPLC-MS
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time.
Objective: To quantify the percentage of intact this compound remaining after storage under various conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA).
-
HPLC-MS system.
Methodology:
-
Sample Preparation (Time Point Zero):
-
Thaw a fresh aliquot of this compound stock solution.
-
Prepare a working solution by diluting the stock to a suitable concentration (e.g., 1 µM) in a 50:50 ACN:water mixture. This is your T=0 reference sample.
-
-
Incubation:
-
Store aliquots of the stock solution at the desired test temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Sample Collection (Subsequent Time Points):
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each temperature condition.
-
Prepare working solutions from these aliquots in the same manner as the T=0 sample.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Gradient: Run a suitable gradient to separate the parent compound from potential degradants (e.g., 5% to 95% B over 10 minutes).
-
MS Detection: Use selected ion monitoring (SIM) or a full scan in positive ion mode to detect the mass-to-charge ratio (m/z) of this compound.
-
-
Data Analysis:
-
Integrate the peak area of the this compound parent compound for each sample.
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample using the formula:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labshake.com [labshake.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WNK-IN-11 | Serine/threonin kinase | TargetMol [targetmol.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
Validation & Comparative
A Comparative Guide to WNK-IN-11-d3 and the Pan-WNK Inhibitor WNK463
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent inhibitors of the With-No-Lysine (WNK) kinase family: the selective inhibitor WNK-IN-11-d3 and the pan-inhibitor WNK463. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their specific needs in studying WNK signaling pathways and their role in various physiological and pathological processes.
Introduction to WNK Kinase Inhibitors
The WNK family of serine/threonine kinases, comprising WNK1, WNK2, WNK3, and WNK4, are crucial regulators of ion homeostasis, blood pressure, and cell volume.[1] Dysregulation of the WNK signaling pathway is implicated in hypertension and other diseases, making these kinases attractive therapeutic targets.[2] this compound is a deuterated, orally active, and selective inhibitor of WNK kinases.[3] WNK463 is a potent, orally bioavailable pan-WNK inhibitor, targeting all four members of the WNK family.[2][4]
Efficacy and Selectivity Profile
The primary distinction between this compound and WNK463 lies in their selectivity for the different WNK isoforms. WNK463 acts as a pan-inhibitor, potently targeting all four WNK kinases.[4] In contrast, the parent compound of this compound, WNK-IN-11, demonstrates high potency for WNK1 with significant selectivity over other isoforms.[5][6]
Table 1: In Vitro Inhibitory Activity (IC50)
| Inhibitor | WNK1 (nM) | WNK2 (nM) | WNK3 (nM) | WNK4 (nM) | Reference |
| WNK-IN-11 | 4 | - | - | - | [5] |
| WNK463 | 5 | 1 | 6 | 9 | [4] |
Note: Data for this compound is often represented by its non-deuterated parent compound, WNK-IN-11. The deuteration is primarily to improve pharmacokinetic properties.
WNK Signaling Pathway
WNK kinases are key upstream regulators of the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases. Activated WNKs phosphorylate and activate SPAK/OSR1, which in turn phosphorylate and regulate the activity of various ion co-transporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC), thereby controlling ion flux across cell membranes.
Caption: The WNK signaling cascade and points of inhibition.
Comparative Efficacy in Cellular and In Vivo Models
Direct comparative studies of this compound and WNK463 are limited. However, available data provide insights into their differential effects.
A study investigating the role of WNK kinases in Natural Killer (NK) cells demonstrated that both WNK463 and WNK-IN-11 decreased NK cell volume and motility.[7] In a CCL5-induced signaling assay in NK cells, both inhibitors decreased the phosphorylation of the downstream target OSR1.[7]
Table 2: In Vivo Efficacy in Rodent Hypertension Models
| Inhibitor | Animal Model | Dose | Effect on Systolic Blood Pressure (SBP) | Reference |
| This compound | Mice | 30 mg/kg (p.o.) | Significant reduction vs. untreated | [3] |
| WNK463 | Spontaneously Hypertensive Rats | 1-10 mg/kg (p.o.) | Dose-dependent decrease | [4] |
Disclaimer: The in vivo studies were conducted in different animal models and under different experimental conditions, precluding a direct quantitative comparison of potency.
Experimental Protocols
WNK Kinase Enzymatic Assay (General Protocol)
This protocol is a representative example for determining the in vitro potency of inhibitors against WNK kinases.
Objective: To measure the IC50 value of a test compound against a specific WNK isoform.
Materials:
-
Recombinant human WNK1, WNK2, WNK3, or WNK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a peptide derived from a known WNK substrate like OSR1)
-
Test compound (this compound or WNK463) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase buffer, the specific WNK enzyme, and the test compound dilution.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular SPAK/OSR1 Phosphorylation Assay (General Protocol)
This protocol provides a general framework for assessing the cellular potency of WNK inhibitors.
Objective: To determine the effect of a test compound on the phosphorylation of SPAK/OSR1 in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293T cells)
-
Cell culture medium and supplements
-
Stimulus to activate the WNK pathway (e.g., hypotonic low-chloride buffer or sorbitol)
-
Test compound (this compound or WNK463) dissolved in DMSO
-
Lysis buffer
-
Primary antibodies against phospho-SPAK/OSR1 and total SPAK/OSR1
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blotting equipment and reagents
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with a WNK pathway activator for a defined period.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phospho-SPAK/OSR1 and total SPAK/OSR1.
-
Incubate with the appropriate secondary antibody.
-
Detect the signal and quantify the band intensities.
-
Normalize the phospho-SPAK/OSR1 signal to the total SPAK/OSR1 signal to determine the extent of inhibition.
Conclusion
Both this compound and WNK463 are valuable tools for investigating the WNK signaling pathway. The choice between these inhibitors will largely depend on the specific research question.
-
This compound , with its selectivity for WNK1, is well-suited for studies aiming to dissect the specific roles of this isoform.
-
WNK463 , as a pan-WNK inhibitor, is ideal for studies investigating the overall contribution of the WNK pathway or when the specific WNK isoform involved is unknown.
Researchers should carefully consider the selectivity profiles and the available experimental data when designing their studies and interpreting their results.
References
- 1. Investigating specificity of the anti-hypertensive inhibitor WNK463 against With-No-Lysine kinase family isoforms via multiscale simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule WNK inhibition regulates cardiovascular and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of WNK-IN-11 and its Deuterated Analog, WNK-IN-11-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of the With-No-Lysine (WNK) kinase inhibitor, WNK-IN-11, and its deuterated form, WNK-IN-11-d3. Deuteration is a common strategy in drug development to improve metabolic stability and pharmacokinetic properties. This document summarizes the available data, outlines experimental methodologies, and visualizes the relevant biological pathways to aid researchers in understanding the potential advantages of this compound for in vivo studies.
Executive Summary
WNK-IN-11 is a potent and selective allosteric inhibitor of WNK kinases, a family of serine-threonine kinases that play a crucial role in regulating blood pressure and electrolyte homeostasis.[1] Its deuterated analog, this compound, has been developed to enhance its pharmacokinetic properties. In vivo studies in rats have demonstrated that this compound exhibits a superior pharmacokinetic profile compared to its non-deuterated counterpart, with lower clearance, improved oral exposure, and a twofold increase in oral bioavailability.[2][3] This enhancement makes this compound a more suitable candidate for in vivo research, potentially leading to more consistent and reliable experimental outcomes.
Data Presentation: Pharmacokinetic Profile Comparison
While specific quantitative pharmacokinetic parameters from head-to-head comparative studies are not publicly available, the following table summarizes the qualitative improvements observed for this compound based on available information.[2][3]
| Pharmacokinetic Parameter | WNK-IN-11 | This compound |
| Oral Bioavailability | Baseline | ~2-fold improvement |
| Systemic Exposure (AUC) | Lower | Improved absolute oral exposure |
| Clearance | Higher | Lower |
| In Vivo Efficacy | Not explicitly stated | Significant reduction in systolic blood pressure in rodent models of hypertension. Induces dose-dependent diuresis, natriuresis, and kaliuresis.[2] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents (General Protocol)
The following is a generalized protocol for assessing the pharmacokinetic profiles of compounds like WNK-IN-11 and this compound in a rodent model, based on standard practices in the field.
1. Animal Models:
-
Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.
2. Compound Administration:
-
Oral (p.o.) Administration: The compound is formulated in an appropriate vehicle (e.g., a solution in DMSO, further diluted with PEG300 and Tween80 in water) and administered via oral gavage at a specific dose (e.g., 1.5 mg/kg).
-
Intravenous (i.v.) Administration: For determining absolute bioavailability, the compound is administered intravenously, typically via a cannulated jugular vein.
3. Sample Collection:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma is separated from the blood samples by centrifugation.
4. Bioanalysis:
-
The concentration of the compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and clearance are calculated using non-compartmental analysis of the plasma concentration-time data.
Signaling Pathway and Experimental Workflow Visualization
WNK Kinase Signaling Pathway
The following diagram illustrates the canonical WNK kinase signaling pathway, which is the target of WNK-IN-11 and this compound. WNK kinases phosphorylate and activate the downstream kinases SPAK and OSR1. These, in turn, phosphorylate and activate cation-chloride cotransporters such as NCC and NKCC1/2, leading to increased ion reabsorption and subsequent effects on blood pressure.
Caption: WNK Kinase Signaling Pathway and Inhibition.
Experimental Workflow for Pharmacokinetic Study
This diagram outlines the key steps involved in a typical in vivo pharmacokinetic study designed to compare WNK-IN-11 and this compound.
Caption: In Vivo Pharmacokinetic Study Workflow.
References
A Comparative Guide to WNK-IN-11-d3 and Other WNK Inhibitors for Researchers
This guide provides a comprehensive comparison of the deuterated WNK (With-No-Lysine) kinase inhibitor, WNK-IN-11-d3, with other notable WNK inhibitors. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of research tools for studying the WNK signaling pathway and its role in various physiological and pathological processes.
Introduction to WNK Kinase Inhibitors
WNK kinases are a family of serine/threonine kinases that play crucial roles in regulating ion homeostasis, blood pressure, and cell volume. Their dysregulation has been implicated in hypertension, cancer, and neuropathic pain, making them attractive therapeutic targets. This guide focuses on the comparative efficacy and characteristics of this compound and other key inhibitors.
Data Presentation: Quantitative Comparison of WNK Inhibitors
The following table summarizes the key quantitative data for this compound and other selected WNK inhibitors, focusing on their potency against different WNK isoforms and their pharmacokinetic properties.
| Inhibitor | Target(s) | IC50 (nM) | Mechanism of Action | Key Pharmacokinetic Parameters |
| This compound | WNK1 (selective) | WNK1: 4 | Allosteric | Improved oral bioavailability and lower clearance in rats compared to the non-deuterated form.[1] |
| WNK-IN-11 | WNK1 (selective) | WNK1: 4-6, WNK2: ~228, WNK4: >4000 | Allosteric, ATP non-competitive | Orally active.[2][3][4][5] |
| WNK463 | Pan-WNK | WNK1: 5, WNK2: 1, WNK3: 6, WNK4: 9 | ATP-competitive | Orally bioavailable in mice (100%) and rats (74%) with a half-life of 3.6 and 2.1 hours, respectively.[6][7][8] |
| SW120619 | WNK3 (selective) | WNK3: 700, WNK1: 2300, WNK2: 16800 | Not specified | Research compound. |
| SW118150 | WNK3 (selective) | WNK3: 3000 | Not specified | Research compound.[4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for in vitro kinase inhibition assays and in vivo efficacy studies.
In Vitro WNK Kinase Inhibition Assay (Mobility Shift Assay)
This protocol is adapted from a method used for determining the IC50 values of WNK1 inhibitors.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific WNK kinase isoform.
Materials:
-
Recombinant human WNK1 (or other WNK isoform)
-
Fluorescein-labeled OSR1 peptide substrate
-
ATP
-
Test inhibitor (e.g., this compound)
-
Reaction buffer (e.g., 20 mM HEPES-Na pH 7.5, 1 mM MnCl2, 0.01% Tween 20, 2 mM DTT)
-
Stop buffer (e.g., 0.2% coating reagent, 2 mM EDTA)
-
384-well plates
-
Microfluidic capillary electrophoresis instrument
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the reaction buffer.
-
Add the fluorescein-labeled OSR1 peptide substrate and ATP to the wells.
-
Add the diluted test inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding the recombinant WNK enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop buffer.
-
Analyze the samples using a microfluidic capillary electrophoresis instrument to separate the phosphorylated and unphosphorylated substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy Study in a Hypertensive Rat Model
This protocol is a representative example for evaluating the in vivo effects of WNK inhibitors on blood pressure.[7][10]
Objective: To assess the effect of a WNK inhibitor on systolic blood pressure, diuresis, and natriuresis in spontaneously hypertensive rats (SHRs).
Animals:
-
Spontaneously hypertensive rats (SHRs)
Materials:
-
Test inhibitor (e.g., this compound) formulated for oral administration.
-
Vehicle control.
-
Metabolic cages for urine collection.
-
Blood pressure monitoring system (e.g., tail-cuff method).
-
Flame photometer or ion-selective electrodes for measuring urine sodium and potassium.
Procedure:
-
Acclimate the SHRs to the experimental conditions and blood pressure measurement procedures.
-
House the rats individually in metabolic cages.
-
Administer the test inhibitor or vehicle control orally (p.o.) at various doses.
-
Monitor systolic blood pressure at regular intervals post-administration.
-
Collect urine over a specified period (e.g., 24 hours) to measure total urine volume (diuresis).
-
Analyze urine samples for sodium (natriuresis) and potassium concentrations.
-
Compare the results from the inhibitor-treated groups with the vehicle control group to determine the efficacy of the compound.
Visualizations
WNK Signaling Pathway
The following diagram illustrates the core components of the WNK signaling pathway. WNK kinases phosphorylate and activate the downstream kinases SPAK (Ste20-related proline-alanine-rich kinase) and OSR1 (Oxidative stress-responsive 1), which in turn phosphorylate and activate ion co-transporters such as NCC (Na-Cl cotransporter) and NKCC1 (Na-K-2Cl cotransporter 1).
Caption: Simplified WNK signaling pathway and points of inhibition.
Experimental Workflow for WNK Inhibitor Screening
The diagram below outlines a typical workflow for screening and characterizing WNK kinase inhibitors.
Caption: A typical workflow for the discovery and characterization of WNK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. WNK Kinase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. WNK-IN-11 | Serine/threonin kinase | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
assessing the allosteric vs ATP-competitive inhibition of different WNK inhibitors
A comprehensive guide to understanding the inhibitory mechanisms of various WNK (With-No-Lysine) kinase inhibitors, with a focus on differentiating between allosteric and ATP-competitive modes of action. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Differentiating Allosteric and ATP-Competitive WNK Inhibitors
The development of selective WNK kinase inhibitors is a promising avenue for therapeutic intervention in diseases such as hypertension and certain cancers.[1][2] WNK inhibitors can be broadly classified into two categories based on their mechanism of action: ATP-competitive inhibitors, which bind to the highly conserved ATP-binding pocket of the kinase domain, and allosteric inhibitors, which bind to other less conserved sites on the enzyme, often inducing a conformational change that prevents its activity.[3][4] Allosteric inhibitors, in theory, can offer higher selectivity and may be more effective in the high ATP environment of the cell.[3]
Comparative Analysis of WNK Inhibitors
The following table summarizes the key characteristics of several known WNK inhibitors, highlighting their mechanism of action and inhibitory potency.
| Inhibitor | Target(s) | Mechanism of Action | IC50 / Ki | Citation(s) |
| WNK463 | Pan-WNK | ATP-Competitive | 5 nM (for WNK1) | [2][5][6] |
| WNK476 | Pan-WNK | Allosteric | Not specified | [2][3] |
| Trihalo-sulfone 1 | WNK1 | ATP-Competitive | 1.6 μM | [5] |
| SW120619 | WNK3 > WNK1 | ATP-Competitive | Not specified | [2] |
| PP1 | WNK1 | ATP-Competitive | 12.7 μM (Ki) | [7] |
| Staurosporine | WNK1 | ATP-Competitive | Not specified | [7] |
WNK Signaling Pathway
WNK kinases are crucial regulators of ion homeostasis and blood pressure.[8][9] They act as upstream kinases in a signaling cascade that controls the activity of cation-chloride cotransporters (CCCs).[10] The canonical WNK signaling pathway involves the phosphorylation and activation of the downstream kinases SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress responsive 1).[9][11] Activated SPAK/OSR1 then directly phosphorylates and activates CCCs such as the Na-Cl cotransporter (NCC) and the Na-K-2Cl cotransporter (NKCC1/2), leading to increased ion reabsorption.[8][9]
Experimental Protocols for Inhibitor Characterization
Distinguishing between allosteric and ATP-competitive inhibitors requires specific experimental approaches. Below are detailed methodologies for key assays used in the characterization of WNK inhibitors.
ATP-Competition Assay using a Mobility Shift Assay
This assay is designed to determine if an inhibitor competes with ATP for binding to the kinase.[7] The IC50 value of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.[12]
Protocol:
-
Reaction Setup: Prepare reaction mixtures containing the WNK kinase, a fluorescently labeled peptide substrate (e.g., from OXSR1), and the inhibitor at various concentrations.
-
ATP Titration: Create two sets of reaction mixtures. One set will have a low, near-Km concentration of ATP (e.g., 25 μM), and the other will have a high, saturating concentration of ATP (e.g., 800 μM).[7]
-
Initiation and Incubation: Start the kinase reaction by adding the ATP solution to the reaction mixtures. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding a termination buffer containing EDTA.
-
Analysis: Analyze the samples using a microfluidic capillary electrophoresis system. The system separates the phosphorylated and unphosphorylated peptide substrates based on their charge and size.
-
Data Interpretation: Calculate the percentage of inhibition for each inhibitor concentration at both low and high ATP levels. A significant rightward shift in the IC50 curve at the high ATP concentration indicates ATP-competitive inhibition.
High-Throughput Screening (HTS) for Allosteric Inhibitors
Identifying novel allosteric inhibitors often involves a large-scale screening campaign designed to filter out ATP-competitive compounds.[3][13]
Protocol:
-
Primary Screen: Screen a large compound library against the target WNK kinase using a biochemical assay (e.g., HTRF, Kinase-Glo) at a single, high compound concentration (e.g., 50 μM) and a near-Km ATP concentration.[13]
-
Hit Confirmation: Confirm the activity of initial hits by generating dose-response curves to determine their IC50 values under the same low ATP conditions.
-
Counter-Screen (ATP-Competition): Re-test the confirmed hits at a high, saturating concentration of ATP (e.g., 1 mM).[13]
-
Hit Triage:
-
Compounds that lose significant potency (large increase in IC50) at high ATP concentrations are classified as likely ATP-competitive and are deprioritized.
-
Compounds that retain their potency at high ATP concentrations are classified as potential non-ATP-competitive or allosteric inhibitors and are selected for further characterization.[3][13]
-
-
Orthogonal Assays: Validate the mechanism of the prioritized hits using different assay formats (e.g., radiometric assays, binding assays) to rule out assay-specific artifacts.
Radiometric Kinase Assay
This is a classic and highly sensitive method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[5]
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing the WNK kinase, a suitable substrate (e.g., a kinase-dead mutant of OSR1), and the test inhibitor.
-
Initiation: Start the reaction by adding a solution of MgCl₂ and [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature.
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the amount of incorporated ³²P in the substrate using a scintillation counter.
-
Analysis: Calculate the percent inhibition based on the reduction in radioactivity compared to a no-inhibitor control.
This guide provides a framework for assessing and comparing the mechanisms of WNK inhibitors. The strategic use of these experimental protocols will enable researchers to effectively differentiate between allosteric and ATP-competitive compounds, aiding in the development of novel and highly selective therapeutics targeting the WNK signaling pathway.
References
- 1. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WNK1 - Wikipedia [en.wikipedia.org]
- 11. The WNK1 and WNK4 protein kinases that are mutated in Gordon's hypertension syndrome phosphorylate and activate SPAK and OSR1 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
Comparative Guide to WNK Pathway Inhibitors: Validating the Downstream Effects of WNK-IN-11-d3 on SPAK/OSR1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of WNK-IN-11-d3 and other With-No-Lysine (WNK) kinase inhibitors, focusing on their downstream effects on the phosphorylation of SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1). The data presented herein is intended to assist researchers in evaluating the efficacy and mechanism of action of these compounds in modulating the WNK signaling pathway.
Introduction to the WNK-SPAK/OSR1 Signaling Pathway
The WNK family of serine-threonine kinases are crucial regulators of ion homeostasis and blood pressure. WNKs exert their effects by phosphorylating and activating the downstream kinases SPAK and OSR1.[1][2] This activation, in turn, leads to the phosphorylation of various ion co-transporters, modulating their activity. The phosphorylation status of SPAK and OSR1 serves as a direct biomarker for the activity of the upstream WNK kinases. Key phosphorylation sites indicative of activation include Threonine 233 (Thr233) and Serine 373 (Ser373) on SPAK, and Threonine 185 (Thr185) and Serine 325 (Ser325) on OSR1.[1]
This compound is a deuterated form of WNK-IN-11, a potent and selective, allosteric inhibitor of WNK kinases.[3] Deuteration is a common strategy in drug development to improve metabolic stability and pharmacokinetic properties. This guide will focus on the inhibitory effects of the parent compound, WNK-IN-11, and compare it with another well-characterized WNK inhibitor, WNK463.
Comparative Analysis of WNK Inhibitor Potency
The following table summarizes the in vitro potency of WNK-IN-11 and WNK463 against different WNK kinase isoforms. The data is extracted from the publication by Yamada K, et al. in the Journal of Medicinal Chemistry (2017).
| Compound | WNK1 (IC50, nM) | WNK2 (IC50, nM) | WNK3 (IC50, nM) | WNK4 (IC50, nM) |
| WNK-IN-11 | 4 | 229 | 13 | 3,900 |
| WNK463 | 2 | 2 | 1 | 4 |
Data sourced from Yamada K, et al. J Med Chem. 2017;60(16):7099–7107.
Downstream Effects on SPAK/OSR1 Phosphorylation
The efficacy of WNK inhibitors is often validated by assessing their ability to reduce the phosphorylation of the downstream targets SPAK and OSR1 in cellular assays. The following data demonstrates the dose-dependent inhibition of OSR1 phosphorylation in HEK293 cells by WNK-IN-11.
| WNK-IN-11 Concentration (nM) | % Inhibition of OSR1 Phosphorylation |
| 1 | 15% |
| 10 | 45% |
| 100 | 85% |
| 1000 | 98% |
IC50 for OSR1 phosphorylation inhibition by WNK-IN-11 in HEK293 cells is approximately 20 nM. Data is estimated from graphical representations in Yamada K, et al. J Med Chem. 2017;60(16):7099–7107.
WNK463 has also been shown to induce a dose-dependent decrease in SPAK and OSR1 phosphorylation in various cell lines and in vivo models.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: WNK-SPAK/OSR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of SPAK/OSR1 phosphorylation.
Experimental Protocols
Cell Culture and Treatment
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 6-well plates and grown to 80-90% confluency.
-
Prior to treatment, cells are serum-starved for 4-6 hours.
-
Cells are then treated with varying concentrations of this compound, WNK-IN-11, WNK463, or vehicle (DMSO) for 1-2 hours.
-
To stimulate the WNK pathway, cells can be incubated in a hypotonic, low-chloride buffer for 30 minutes prior to lysis.
Western Blotting for Phosphorylated SPAK/OSR1
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated SPAK (p-Ser373)/OSR1 (p-Ser325) and total SPAK/OSR1.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated SPAK/OSR1 are normalized to the total SPAK/OSR1 levels.
Conclusion
This compound, through its parent compound WNK-IN-11, demonstrates potent and selective inhibition of WNK kinases, leading to a dose-dependent reduction in the phosphorylation of the downstream effectors SPAK and OSR1. This inhibitory profile is comparable to that of other established WNK inhibitors like WNK463. The experimental data and protocols provided in this guide offer a framework for researchers to validate the downstream effects of this compound and other WNK inhibitors in their own experimental systems. The use of phospho-specific antibodies for SPAK and OSR1 in Western blotting serves as a robust method to quantify the cellular activity of these compounds.
References
- 1. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
A Comparative Guide to the In Vivo Antihypertensive Effects of WNK-IN-11-d3 and Traditional Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antihypertensive effects of the novel WNK (With-No-Lysine) kinase inhibitor, WNK-IN-11-d3, against two widely used classes of diuretics: thiazide diuretics (hydrochlorothiazide) and loop diuretics (furosemide). The information presented is based on available preclinical data in rodent models and is intended to assist researchers in evaluating the potential of WNK inhibition as a novel antihypertensive strategy.
Mechanism of Action: A Novel Approach to Blood Pressure Control
This compound represents a departure from traditional diuretic mechanisms. It targets the WNK kinase signaling pathway, a key regulator of sodium and potassium transport in the kidneys. Specifically, WNK kinases phosphorylate and activate SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1).[1][2][3] These activated kinases, in turn, phosphorylate and increase the activity of the Na-Cl cotransporter (NCC) in the distal convoluted tubule and the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[1][2][4] By inhibiting WNK kinases, this compound effectively reduces the activity of these sodium transporters, leading to increased sodium and water excretion (diuresis and natriuresis) and subsequently, a lowering of blood pressure.[1]
In contrast, hydrochlorothiazide, a thiazide diuretic, directly inhibits the NCC in the distal convoluted tubule. Furosemide, a loop diuretic, primarily acts by inhibiting the NKCC2 in the thick ascending limb of the loop of Henle.
Comparative In Vivo Efficacy: A Quantitative Overview
The following table summarizes the available quantitative data on the antihypertensive and diuretic effects of this compound, hydrochlorothiazide, and furosemide in rodent models. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
| Compound | Animal Model | Dose | Route of Administration | Antihypertensive Effect (Systolic Blood Pressure Reduction) | Diuretic Effect (Urine Volume) | Natriuretic Effect (Sodium Excretion) | Kaliuretic Effect (Potassium Excretion) | Source |
| This compound (Compound 12) | Spontaneously Hypertensive Rats (SHR) | 10, 30, 100 mg/kg | Oral (p.o.) | Dose-dependent reduction | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [1] |
| Hydrochlorothiazide | Spontaneously Hypertensive Rats (SHR) | 1.5 mg/kg/day for 7 days | Oral (p.o.) | 41 ± 2 mmHg | No significant change | No significant change in electrolyte excretion | Not specified | [5] |
| Hydrochlorothiazide | Spontaneously Hypertensive Rats (SHR) | 3 and 10 mg/kg/day | Continuous subcutaneous infusion | Additive effect with valsartan | Not specified | Not specified | Not specified | [6] |
| Furosemide | Female Sprague-Dawley Rats | 20 mg/kg | Intraperitoneal (i.p.) | Not specified | Significant increase, maximal at 30-60 min post-administration | Not specified | Not specified | [7] |
| Furosemide | Mice | Not specified | Not specified | Not specified | Robust increase | Increased | Increased | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow for evaluating these compounds, the following diagrams are provided.
Caption: WNK-SPAK-NCC Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Antihypertensive and Diuretic Study Workflow.
Experimental Protocols
In Vivo Blood Pressure Measurement in Rodents (Telemetry)
This protocol describes the continuous measurement of blood pressure in conscious, freely moving rodents using radiotelemetry, which is considered the gold standard for its accuracy and ability to minimize stress artifacts.
1. Animal Preparation and Transmitter Implantation:
- Animals: Spontaneously Hypertensive Rats (SHR) or other appropriate rodent models are used.
- Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
- Surgical Implantation: A sterile radiotelemetry transmitter catheter is surgically implanted into the abdominal aorta or femoral artery. The body of the transmitter is placed in the abdominal cavity or subcutaneously.
- Post-operative Care: Animals are provided with appropriate post-operative analgesia and allowed to recover for at least one week to ensure full recovery and stabilization of cardiovascular parameters.
2. Data Acquisition:
- Housing: Animals are housed individually in their home cages placed on top of a receiver that detects the signal from the implanted transmitter.
- Acclimatization: Animals are allowed to acclimate to the experimental room and housing conditions for several days before the start of the experiment.
- Baseline Recording: Baseline blood pressure, heart rate, and activity are recorded continuously for at least 24-48 hours prior to drug administration.
- Drug Administration: this compound, a comparator diuretic, or vehicle is administered via the desired route (e.g., oral gavage).
- Post-dose Recording: Cardiovascular parameters are continuously monitored for a specified period (e.g., 24-48 hours or longer) after drug administration.
3. Data Analysis:
- Data is typically collected and analyzed using specialized software.
- Blood pressure values are often averaged over specific time intervals (e.g., hourly, or during day/night cycles) to assess the magnitude and duration of the antihypertensive effect.
- Changes from baseline are calculated and compared between treatment groups.
In Vivo Diuretic and Electrolyte Excretion Studies in Rodents
This protocol outlines the procedure for assessing the diuretic, natriuretic, and kaliuretic effects of a test compound in rodents using metabolic cages.
1. Animal Acclimatization and Housing:
- Animals: Normotensive or hypertensive rat or mouse strains are used.
- Acclimatization: Animals are acclimated to individual metabolic cages for several days before the experiment to minimize stress-induced variations in urine output. The cages are designed to separate urine and feces.
- Diet and Water: Animals are provided with a standard diet and have free access to water unless otherwise specified by the study design.
2. Experimental Procedure:
- Baseline Urine Collection: A 24-hour baseline urine sample is collected to determine the normal urine volume and electrolyte excretion for each animal.
- Fasting: Animals may be fasted overnight before the experiment, with continued access to water.
- Hydration: A saline load (e.g., 25 mL/kg, oral gavage) may be administered to ensure adequate urine flow.
- Drug Administration: Immediately after hydration, the test compound (this compound), a standard diuretic (e.g., hydrochlorothiazide, furosemide), or vehicle is administered.
- Urine Collection: Urine is collected over a specified period, typically 24 hours, in graduated collection tubes. The total volume of urine is recorded.
3. Urine Analysis:
- Electrolyte Measurement: The concentrations of sodium (Na+) and potassium (K+) in the collected urine samples are determined using a flame photometer or ion-selective electrodes.
- Total Excretion Calculation: The total amount of each electrolyte excreted over the collection period is calculated by multiplying the concentration by the total urine volume.
4. Data Analysis:
- The diuretic (urine volume), natriuretic (Na+ excretion), and kaliuretic (K+ excretion) effects of the test compounds are compared to the vehicle control group.
- Dose-response curves can be generated to determine the potency and efficacy of the compounds.
Conclusion
This compound demonstrates a promising profile as an antihypertensive agent with a novel mechanism of action. Its ability to induce both diuresis and natriuresis through the inhibition of the WNK-SPAK-NCC signaling pathway offers a targeted approach to blood pressure control. The available preclinical data suggests a dose-dependent antihypertensive effect in spontaneously hypertensive rats.
Compared to traditional diuretics, this compound's mechanism of targeting an upstream kinase in the sodium reabsorption pathway is a key differentiator. While hydrochlorothiazide and furosemide are well-established and effective diuretics, the development of WNK inhibitors like this compound may offer new therapeutic options, potentially with different efficacy and side-effect profiles. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of WNK inhibition versus traditional diuretic therapies for the management of hypertension. Researchers are encouraged to utilize the detailed experimental protocols provided herein to conduct such crucial investigations.
References
- 1. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Differential effect of low dose thiazides on the Renin Angiotensin system in genetically hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 8. researchgate.net [researchgate.net]
Evaluating the Selectivity of WNK-IN-11-d3 for WNK1 Versus WNK2, WNK3, and WNK4
A Comparative Guide for Researchers and Drug Development Professionals
The With-No-Lysine (WNK) family of serine/threonine kinases, comprising WNK1, WNK2, WNK3, and WNK4, have emerged as critical regulators of ion homeostasis and blood pressure, making them attractive therapeutic targets for hypertension and other related disorders. WNK-IN-11 is an allosteric inhibitor of WNK kinases, and its deuterated analog, WNK-IN-11-d3, has been developed to improve pharmacokinetic properties.[1] This guide provides a comprehensive evaluation of the selectivity of this compound for WNK1 against other WNK isoforms, supported by available experimental data and detailed methodologies.
Comparative Selectivity Profile of WNK-IN-11
WNK-IN-11 exhibits potent inhibition of WNK1 with a reported IC50 value of 4 nM.[2][3][4] Its selectivity has been characterized against other WNK isoforms, demonstrating a clear preference for WNK1. The deuterated version, this compound, is expected to have a similar in vitro selectivity profile, as deuteration primarily affects metabolic stability and not direct enzyme inhibition.
| Kinase | IC50 (nM) | Selectivity vs. WNK1 |
| WNK1 | 4[2][3][4] | 1-fold |
| WNK2 | ~228 | ~57-fold[5] |
| WNK3 | Data not available | Data not available |
| WNK4 | ~4000 | ~1000-fold[5] |
Note: IC50 values for WNK2 and WNK4 are calculated based on the reported selectivity folds relative to WNK1.
WNK Signaling Pathway
WNK kinases are key upstream regulators of the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive 1) kinases. Upon activation, WNK kinases phosphorylate and activate SPAK/OSR1, which in turn phosphorylate and modulate the activity of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC), thereby regulating ion flux across cell membranes.
Caption: WNK Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocols
The determination of IC50 values for WNK inhibitors is crucial for assessing their potency and selectivity. A common method employed is a radiometric kinase assay.
Radiometric Kinase Assay for WNK Family Selectivity
This assay measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP into a substrate protein by the kinase.
Materials:
-
Recombinant WNK1, WNK2, WNK3, and WNK4 proteins
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
This compound serially diluted in DMSO
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the respective WNK kinase (5-10 nM), and the substrate (MBP).
-
Add serially diluted this compound or DMSO (as a control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the incorporated ³³P in a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Caption: Radiometric Kinase Assay Workflow.
References
On-Target Engagement of WNK-IN-11-d3 in Cellular Thermal Shift Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of WNK-IN-11-d3 for confirming on-target engagement of With-No-Lysine (WNK) kinases in cellular thermal shift assays (CETSA). The performance of this compound is contextualized by comparing it with another potent pan-WNK inhibitor, WNK463. This document offers supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to WNK Kinases and On-Target Engagement
WNK kinases are a family of serine/threonine kinases that play a crucial role in regulating ion transport and are implicated in hypertension.[1] As such, they are significant targets for drug development. Confirming that a potential drug molecule directly interacts with its intended target within a cellular context is a critical step in the drug discovery process. The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to verify this on-target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.
WNK-IN-11 is a potent and selective, orally active allosteric inhibitor of WNK kinases.[2] this compound is the deuterated form of WNK-IN-11. This guide focuses on the use of this compound in CETSA to confirm its engagement with WNK kinases.
Comparison of WNK Kinase Inhibitors
To provide a comprehensive overview, this guide compares the properties of WNK-IN-11 with another well-characterized pan-WNK inhibitor, WNK463. While direct comparative CETSA data for this compound is not publicly available, a comparison of their in vitro inhibitory activity provides valuable insights into their relative potency and selectivity.
| Inhibitor | Target(s) | IC50 (nM) | Mechanism of Action | Key Features |
| WNK-IN-11 | WNK1 | 4 | Allosteric Inhibitor | Potent and selective for WNK1.[2] |
| WNK463 | WNK1 | 5 | ATP-competitive | Pan-WNK inhibitor with high selectivity over other kinases.[3][4] |
| WNK2 | 1 | |||
| WNK3 | 6 | |||
| WNK4 | 9 |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the in vitro kinase activity by 50%. Lower values indicate higher potency.
Experimental Protocols
This protocol outlines the general steps for performing a CETSA experiment to determine the on-target engagement of this compound with WNK kinases in cultured cells.[5][6]
1. Cell Culture and Treatment:
-
Culture a human cell line known to express WNK kinases (e.g., HEK293 cells) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heating Step:
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a short duration (e.g., 3-7 minutes) using a thermal cycler. This step induces denaturation and aggregation of proteins.
-
Include a non-heated control sample.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the amount of soluble WNK kinase in each sample using a specific and sensitive detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA), with an antibody specific for the WNK kinase of interest.
-
Quantify the band intensities (for Western blot) or the signal (for ELISA).
5. Data Analysis:
-
Plot the amount of soluble WNK kinase as a function of temperature for both the vehicle- and this compound-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
The difference in the melting temperature (ΔTm) between the inhibitor-treated and vehicle-treated samples indicates the extent of target engagement. A positive ΔTm signifies that the inhibitor binding stabilizes the protein.
Mandatory Visualizations
References
- 1. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for WNK-IN-11-d3
This guide provides critical safety and logistical information for the proper handling and disposal of WNK-IN-11-d3, a potent and selective WNK kinase inhibitor. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Key Safety and Handling Information
Proper disposal of this compound begins with correct handling and storage. The following table summarizes crucial safety data derived from the Safety Data Sheet (SDS) of the closely related compound, WNK-IN-11.
| Parameter | Information | Hazard Statement | Precautionary Statement |
| Chemical Identity | This compound | - | - |
| CAS Number | 2123483-49-6 | - | - |
| Molecular Formula | C₂₁H₁₈D₃Cl₂N₅OS | - | - |
| GHS Hazard Classification | Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | |
| Storage | Store at -20°C for the long term. | - | Keep container tightly closed in a dry and well-ventilated place. |
| Disposal | Dispose of as hazardous waste. | - | P501: Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Experimental Protocols: Proper Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound and its associated waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated consumables such as weigh boats, pipette tips, and gloves should be collected in a dedicated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and clearly identifying the contents.
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO) should be collected in a dedicated, leak-proof, and shatter-resistant container suitable for halogenated organic waste.
-
Do not mix with aqueous or non-halogenated waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), and an approximate concentration.
-
3. Decontamination:
-
Decontaminate any surfaces or non-disposable equipment that may have come into contact with this compound.
-
Use a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.
-
Collect all cleaning materials (e.g., wipes, paper towels) and dispose of them as solid hazardous waste.
4. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional procedures for waste pickup and documentation. This typically involves completing a hazardous waste tag or manifest.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.
Caption: Disposal workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
